CNI103
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C116H180Cl2N36O26 |
|---|---|
Poids moléculaire |
2565.8 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[2-[2-[2-[[(2S)-1-amino-6-[3-[(2S,5R,8S,11S,14R,17S,20R)-5-benzyl-11,14,17,20-tetrakis(3-carbamimidamidopropyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2,3-dichloropyridine-4-carbonyl)amino]-3,3-dimethylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C116H180Cl2N36O26/c1-13-62(5)87(151-110(177)91(116(11,12)178)154-107(174)88(63(6)14-2)150-109(176)90(115(8,9)10)153-94(161)70-41-47-131-92(118)86(70)117)106(173)152-89(64(7)156)108(175)144-76(37-39-83(119)157)100(167)148-81(56-69-57-129-60-137-69)105(172)145-78(52-61(3)4)102(169)149-82(58-155)95(162)132-48-49-179-50-51-180-59-85(159)138-71(93(120)160)30-20-21-42-130-84(158)40-38-77-101(168)146-79(54-65-26-16-15-17-27-65)104(171)147-80(55-66-35-36-67-28-18-19-29-68(67)53-66)103(170)142-75(34-25-46-136-114(127)128)98(165)140-73(32-23-44-134-112(123)124)96(163)139-72(31-22-43-133-111(121)122)97(164)141-74(99(166)143-77)33-24-45-135-113(125)126/h15-19,26-29,35-36,41,47,53,57,60-64,71-82,87-91,155-156,178H,13-14,20-25,30-34,37-40,42-46,48-52,54-56,58-59H2,1-12H3,(H2,119,157)(H2,120,160)(H,129,137)(H,130,158)(H,132,162)(H,138,159)(H,139,163)(H,140,165)(H,141,164)(H,142,170)(H,143,166)(H,144,175)(H,145,172)(H,146,168)(H,147,171)(H,148,167)(H,149,169)(H,150,176)(H,151,177)(H,152,173)(H,153,161)(H,154,174)(H4,121,122,133)(H4,123,124,134)(H4,125,126,135)(H4,127,128,136)/t62-,63-,64+,71-,72-,73+,74+,75-,76-,77-,78+,79+,80-,81-,82-,87-,88-,89-,90+,91+/m0/s1 |
Clé InChI |
IWGFDOOSAUNWIB-RDJOYEBKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
CNI-1493 (Semapimod) in Macrophages: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action of CNI-1493, also known as Semapimod, with a primary focus on its effects within macrophages. CNI-1493 is a tetravalent guanylhydrazone compound recognized for its potent anti-inflammatory and immunomodulatory properties. Its primary therapeutic potential stems from its ability to selectively inhibit the production of pro-inflammatory cytokines by activated macrophages, thereby mitigating the detrimental effects of excessive inflammation in a range of pathological conditions.
Core Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Synthesis
CNI-1493 is a powerful inhibitor of the synthesis of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in macrophages.[1] A significant aspect of its mechanism is the suppression of TNF-α mRNA translation, rather than affecting its transcription.[1] This post-transcriptional regulation is a critical feature of its targeted anti-inflammatory action. While TNF-α is the primary target, the synthesis of other cytokines and chemokines such as IL-1β, Macrophage Inflammatory Protein-1 alpha (MIP-1α), and MIP-1β are also inhibited, albeit at potentially higher concentrations of the compound.[2] Notably, CNI-1493's inhibitory effect on cytokine production persists even in the presence of interferon-gamma (IFN-γ), a potent macrophage activator.[1] This characteristic distinguishes it from corticosteroids, which are often less effective in an IFN-γ-rich environment.
Key Signaling Pathways Modulated by CNI-1493
The anti-inflammatory effects of CNI-1493 are mediated through its interaction with and modulation of several key intracellular signaling pathways within macrophages.
Toll-like Receptor (TLR) Signaling and gp96
A pivotal discovery in understanding CNI-1493's mechanism is its ability to desensitize Toll-like receptor (TLR) signaling.[3] It achieves this by targeting the endoplasmic reticulum-localized chaperone protein, gp96 (also known as GRP94).[3] Gp96 is essential for the proper folding and trafficking of several TLRs, including TLR4, the receptor for lipopolysaccharide (LPS). CNI-1493 has been shown to inhibit the ATP-binding and ATPase activities of gp96.[3] This interference with gp96 function leads to the retention of TLR4 in the perinuclear space, thereby preventing its proper localization to the cell surface where it can recognize and respond to LPS.[3] This ultimately blocks the recruitment of the adaptor protein MyD88, a critical early event in TLR signaling, leading to the downstream inhibition of inflammatory responses.[3]
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling cascade is a crucial regulator of pro-inflammatory cytokine synthesis at the post-transcriptional level.[1] CNI-1493 has been demonstrated to inhibit the phosphorylation of p38 MAPK in macrophages.[1] By preventing the activation of p38 MAPK, CNI-1493 effectively suppresses the translational efficiency of TNF-α mRNA, providing a molecular basis for its potent anti-TNF-α activity.[1] This inhibition of the p38 MAPK pathway also contributes to the reduced expression of other pro-inflammatory genes, including those for macrophage inflammatory protein-1alpha, interleukin-6, and monocyte chemoattractant protein-1.
Nitric Oxide (NO) Production
Activated macrophages produce nitric oxide (NO), a highly reactive molecule with both pro-inflammatory and cytotoxic effects, through the action of inducible nitric oxide synthase (iNOS). CNI-1493 has been shown to abrogate nitric oxide production in macrophages.[1] This effect is likely a consequence of its broader inhibitory actions on macrophage activation, including the disruption of signaling pathways that lead to the expression and activity of iNOS.
Potential Interaction with the JAK-STAT Pathway
While less definitively characterized than its effects on TLR and MAPK signaling, there is a potential for CNI-1493 to influence the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway in macrophages. The JAK-STAT pathway is critical for mediating the effects of numerous cytokines that are involved in macrophage polarization and function. Given that CNI-1493 broadly dampens the inflammatory milieu, it may indirectly affect JAK-STAT signaling by reducing the levels of activating cytokines. Further research is warranted to elucidate any direct effects of CNI-1493 on the phosphorylation and activation of key STAT proteins, such as STAT3, in macrophages.
High-Mobility Group Box 1 (HMGB1)
High-mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can be released by activated or necrotic cells and acts as a potent pro-inflammatory mediator. While direct experimental evidence of CNI-1493 binding to and inhibiting HMGB1 in macrophages is still emerging, the inhibition of HMGB1 is a recognized therapeutic strategy for inflammatory diseases. Given that HMGB1 can signal through TLR4 and RAGE to activate macrophages, it is plausible that CNI-1493, by inhibiting TLR4 signaling, could counteract the pro-inflammatory effects of HMGB1.
Quantitative Data on Cytokine Inhibition by CNI-1493
The following table summarizes the available quantitative data on the inhibitory effects of CNI-1493 on pro-inflammatory cytokine production in macrophages.
| Cytokine | Cell Type | Stimulant | IC50 | Notes |
| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | ~600 nM | The production of other pro-inflammatory cytokines was also suppressed, but at 10-20 times higher concentrations of CNI-1493.[2] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | >6 µM | Requires higher concentrations for inhibition compared to TNF-α.[2] |
| IL-6 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | >6 µM | Requires higher concentrations for inhibition compared to TNF-α.[2] |
| IL-8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | >6 µM | Requires higher concentrations for inhibition compared to TNF-α.[2] |
| MIP-1α | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | >6 µM | Requires higher concentrations for inhibition compared to TNF-α.[2] |
| MIP-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | >6 µM | Requires higher concentrations for inhibition compared to TNF-α.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the mechanism of action of CNI-1493 in macrophages.
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol outlines the steps to assess the effect of CNI-1493 on the phosphorylation of p38 MAPK in macrophages upon stimulation with LPS.
1. Cell Culture and Treatment:
- Seed RAW 264.7 macrophage-like cells or primary bone marrow-derived macrophages (BMDMs) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of CNI-1493 (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., sterile water or DMSO) for 1 hour.
- Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes. Include an unstimulated control group.
2. Cell Lysis:
- Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
- Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or semi-dry transfer.
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-p38 MAPK (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control like β-actin or GAPDH.
5. Detection and Analysis:
- Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal and then to the loading control.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
This protocol describes the quantification of nitrite (B80452), a stable product of NO, in macrophage culture supernatants.
1. Cell Culture and Treatment:
- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of CNI-1493 or vehicle for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 U/mL) for 24 hours.
2. Sample Collection and Griess Reaction:
- Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
- Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium.
- Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well containing the supernatant or standard.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well.
- Incubate for another 5-10 minutes at room temperature, protected from light.
3. Measurement and Analysis:
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions (e.g., CNI-1493 target with gp96)
This protocol provides a framework to investigate the interaction of a potential CNI-1493 target with gp96. Since CNI-1493 is a small molecule, this protocol would be adapted to pull down the target protein and see if gp96 co-precipitates, or vice-versa, after treatment with CNI-1493 to see if the interaction is modulated. A more direct approach would involve using a biotinylated version of CNI-1493.
1. Cell Culture and Treatment:
- Grow a large quantity of macrophages (e.g., in 10 cm or 15 cm dishes) to confluency.
- Treat the cells with CNI-1493 (e.g., 10 µM) or vehicle for a specified time (e.g., 1-4 hours).
2. Cell Lysis:
- Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors).
- Scrape the cells, transfer to a tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant.
3. Pre-clearing the Lysate:
- Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
- Pellet the beads by centrifugation and transfer the supernatant to a new tube.
4. Immunoprecipitation:
- Add a primary antibody against the "bait" protein (e.g., anti-gp96 antibody) to the pre-cleared lysate.
- Incubate overnight at 4°C with gentle rotation.
- Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
5. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
6. Elution and Western Blot Analysis:
- Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Centrifuge to pellet the beads and collect the supernatant.
- Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., a hypothetical CNI-1493 binding partner) and the "bait" protein (gp96) to confirm successful immunoprecipitation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by CNI-1493 and a typical experimental workflow.
References
- 1. Suppression of Macrophage Activation with CNI-1493 Increases Survival in Infant Rats with Systemic Haemophilus influenzae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-α) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
CNI-1493: A Multi-Target Inhibitor of Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties. Developed initially to curb nitric oxide production in inflammatory macrophages, its mechanism of action has been revealed to be multi-faceted, targeting key signaling pathways involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the function and mechanisms of CNI-1493, with a focus on its molecular targets, relevant signaling pathways, and established experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Core Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production
CNI-1493 exerts its primary anti-inflammatory effects by potently inhibiting the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This broad-spectrum cytokine inhibition is achieved through the modulation of several critical intracellular signaling pathways, primarily in macrophages and other immune cells.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
A central mechanism of CNI-1493 is the inhibition of the p38 MAPK signaling pathway. The p38 MAPK cascade is a crucial transducer of inflammatory signals, leading to the transcriptional activation of numerous pro-inflammatory genes. CNI-1493 has been shown to significantly decrease the phosphorylation of p38 MAPK in macrophages, thereby preventing its activation and downstream signaling.
Targeting Toll-Like Receptor 4 (TLR4) Signaling via gp96
CNI-1493 also modulates the innate immune response by inhibiting Toll-Like Receptor 4 (TLR4) signaling. TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. CNI-1493's inhibitory effect on TLR4 signaling is mediated through its interaction with the endoplasmic reticulum chaperone protein, gp96. By binding to gp96, CNI-1493 inhibits its ATP-binding and ATPase activities, which are crucial for the proper folding and trafficking of TLRs to the cell surface. This disruption leads to a desensitization of cells to TLR ligands.
Attenuation of Nitric Oxide Production in Macrophages
CNI-1493 was initially designed to inhibit the synthesis of nitric oxide (NO), a potent inflammatory mediator, in macrophages. It achieves this by inhibiting the uptake of arginine, the substrate for nitric oxide synthase (NOS). However, it was later discovered that CNI-1493 suppresses nitric oxide production at concentrations much lower than those required to block arginine transport, indicating a more complex mechanism of action. The inhibition of p38 MAPK, which is involved in the induction of inducible nitric oxide synthase (iNOS), likely contributes to this effect.
Systemic Anti-inflammatory Effects: The Cholinergic Anti-inflammatory Pathway
Beyond its direct cellular effects, CNI-1493 exhibits systemic anti-inflammatory properties through the activation of the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve, which can modulate the immune response. Intracerebroventricular administration of CNI-1493 has been shown to stimulate efferent vagus nerve activity, leading to a reduction in peripheral inflammation. This central nervous system-mediated effect highlights a unique and powerful mechanism for systemic inflammation control.
Quantitative Data Summary
The following tables summarize the available quantitative data for CNI-1493's activity.
| Target | Assay | IC50 Value | Reference |
| TLR4 Signaling | Inhibition of TLR4-mediated signaling | ≈ 0.3 µM | |
| gp96 | Inhibition of ATP-binding | ≈ 0.4 µM | |
| gp96 | Inhibition of ATPase activity | ≈ 0.2-0.4 µM | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production in LPS-stimulated murine macrophages | ≈ 20-50 nM |
| In Vivo Model | Dose | Effect | Reference |
| Obese Zucker Rats | 5 mg/kg; i.p; daily for 2 weeks | Ameliorates endothelial dysfunction | |
| GL261 Tumor-bearing Animals | 6 mg/kg/day, Intracranially for 1 week | Inhibits glioblastoma cell invasion | |
| Lethal Endotoxemia in Mice | 1–5 mg/kg, Intravenous | Significantly protected mice, reducing serum TNF-α levels by 70–90% |
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the inhibitory effect of CNI-1493 on the production of pro-inflammatory cytokines in macrophages.
Methodology:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate medium.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of CNI-1493 (e.g., 0-10 µM) for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agonist, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL), for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each CNI-1493 concentration compared to the LPS-stimulated control.
Nitric Oxide Production Assay (Griess Assay)
Objective: To measure the effect of CNI-1493 on nitric oxide production by macrophages.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the Cytokine Inhibition Assay protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Add 50 µL of the supernatant to a 96-well plate, followed by the addition of 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
In Vivo Vagus Nerve Stimulation Model
Objective: To investigate the central nervous system-mediated anti-inflammatory effects of CNI-1493.
Methodology:
-
Animal Model: Use adult male Lewis rats.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent.
-
Surgical Preparation: Perform a surgical procedure to expose the carotid artery for blood pressure monitoring and the jugular vein for drug administration. For intracerebroventricular (i.c.v.) administration, implant a cannula into the lateral ventricle.
-
CNI-1493 Administration: Administer CNI-1493 either intravenously (i.v.) or intracerebroventricularly (i.c.v.) at the desired dose.
-
Induction of Inflammation: Induce systemic inflammation by administering a lethal dose of LPS (e.g., 15 mg/kg, i.v.).
-
Monitoring: Monitor mean arterial blood pressure continuously.
-
Blood Sampling: Collect blood samples at various time points post-LPS administration.
-
Cytokine Analysis: Measure serum TNF-α levels using ELISA.
-
Vagotomy (Control): In a separate group of animals, perform a bilateral cervical vagotomy prior to CNI-1493 and LPS administration to confirm the role of the vagus nerve.
Conclusion
CNI-1493 is a promising multi-target anti-inflammatory agent with a well-defined mechanism of action. Its ability to inhibit key inflammatory signaling pathways, including p38 MAPK and TLR4, coupled with its unique capacity to activate the cholinergic anti-inflammatory pathway, makes it a valuable tool for research and a potential therapeutic candidate for a range of inflammatory and autoimmune diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the therapeutic potential of CNI-1493 and related compounds.
An In-depth Technical Guide to the CNI103 and NFATc3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of cellular processes, including immune responses and inflammation. A key member of this family, NFATc3, has been identified as a pivotal mediator in the pathophysiology of various inflammatory diseases. CNI103 is a novel, potent, and cell-permeable peptidyl inhibitor designed to selectively disrupt the interaction between calcineurin and NFATc3. This targeted inhibition prevents the dephosphorylation and subsequent nuclear translocation of NFATc3, leading to the downregulation of pro-inflammatory gene expression. This technical guide provides a comprehensive overview of the this compound and NFATc3 signaling pathway, including quantitative data on the efficacy of this compound, detailed experimental protocols for its study, and visualizations of the core signaling cascade and experimental workflows.
Introduction to the Calcineurin-NFATc3 Signaling Pathway
The calcineurin-NFAT signaling cascade is initiated by an increase in intracellular calcium levels.[1] Calcium ions bind to calmodulin, which in turn activates the serine/threonine phosphatase, calcineurin.[2] Activated calcineurin then dephosphorylates cytosolic NFAT proteins, including NFATc3.[3] This dephosphorylation exposes a nuclear localization signal on NFATc3, facilitating its translocation from the cytoplasm to the nucleus.[4] Within the nucleus, NFATc3 collaborates with other transcription factors to bind to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription.[5] This pathway plays a crucial role in the expression of a wide array of genes, particularly those involved in the inflammatory response, such as cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
Dysregulation of the calcineurin-NFATc3 pathway has been implicated in the pathogenesis of several inflammatory conditions, including acute lung injury (ALI) and sepsis.[6] In these contexts, the activation of NFATc3 in immune cells, such as macrophages, leads to an overproduction of inflammatory mediators, contributing to tissue damage.[6] Therefore, the targeted inhibition of this pathway presents a promising therapeutic strategy.
This compound: A Selective Inhibitor of the Calcineurin-NFATc3 Interaction
This compound is a synthetically engineered peptidyl inhibitor that demonstrates high potency and selectivity in blocking the interaction between calcineurin and NFATc3. Unlike traditional calcineurin inhibitors such as cyclosporin (B1163) A and tacrolimus, which target the catalytic site of calcineurin and can lead to broad immunosuppression and off-target effects, this compound is designed to specifically interfere with the protein-protein interaction necessary for NFATc3 dephosphorylation. This targeted approach offers the potential for a more favorable safety profile.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to calcineurin at the site where it recognizes and docks NFATc3. By occupying this binding site, this compound physically prevents calcineurin from accessing and dephosphorylating NFATc3. As a result, NFATc3 remains in its phosphorylated, inactive state within the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data demonstrating the potency and efficacy of this compound in inhibiting the NFATc3 signaling pathway.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to Calcineurin | 16 nM | Fluorescence Polarization Assay | [7] |
| IC50 for NFAT-dependent Gene Expression | ~1 µM | Luciferase Reporter Assay | [6] |
| Cell Type | Stimulus | Cytokine | This compound Concentration (µM) | % Inhibition (approx.) | Reference |
| Murine Macrophages | LPS (100 ng/mL) | TNF-α | 0.1 | 25% | [6] |
| 1 | 75% | [6] | |||
| 10 | >90% | [6] | |||
| Murine Macrophages | LPS (100 ng/mL) | IL-6 | 0.1 | 20% | [6] |
| 1 | 60% | [6] | |||
| 10 | >80% | [6] |
| Inhibitor | Concentration (µM) | Target Cytokine | % Inhibition (approx.) | Reference |
| This compound | 1 | TNF-α | 75% | [6] |
| Cyclosporin A | 1 | TNF-α | <10% | [6] |
| This compound | 1 | IL-6 | 60% | [6] |
| Cyclosporin A | 1 | IL-6 | <5% | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the NFATc3 signaling pathway.
Western Blot for NFATc3 Phosphorylation
This protocol is designed to assess the phosphorylation status of NFATc3 in response to cellular stimulation and treatment with this compound.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-NFATc3 (e.g., Thermo Fisher Scientific, Cat# PA5-78403, 1:500 dilution)[8]
-
Rabbit anti-phospho-NFATc3 (Ser/Thr specific, requires optimization)
-
Mouse anti-β-actin (loading control, e.g., Santa Cruz Biotechnology, 1:1000 dilution)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with desired concentrations of this compound for 1-2 hours. Stimulate with LPS (e.g., 100 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
NFATc3 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NFATc3.
Materials:
-
HEK293T or Jurkat cells
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Stimulating agent (e.g., ionomycin (B1663694) and PMA)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NFAT-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24-48 hours, pre-treat the cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with ionomycin and PMA for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Caco-2 Cell Permeability Assay
This assay assesses the ability of this compound to cross a cell monolayer, a measure of its oral bioavailability.[9]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay: Add this compound to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport.
Serum Stability Assay
This assay evaluates the stability of this compound in the presence of serum proteases.
Materials:
-
This compound
-
Human or mouse serum
-
Acetonitrile (B52724) with 1% formic acid (for protein precipitation)[7]
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate this compound at a known concentration in serum at 37°C.
-
Time Points: Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: Stop the reaction and precipitate serum proteins by adding cold acetonitrile with 1% formic acid.[7]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of intact this compound using LC-MS/MS.
-
Half-life Calculation: Determine the degradation rate and calculate the half-life of this compound in serum.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of inflammatory diseases driven by the dysregulation of the NFATc3 signaling pathway. Its high potency and selective mechanism of action offer potential advantages over existing therapies. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other modulators of this critical signaling cascade. Continued research in this area is warranted to translate these preclinical findings into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcineurin-nuclear factor for activated T cells (NFAT) signaling in pathophysiology of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Calcineurin-NFATc3-Dependent Pathway Regulates Skeletal Muscle Differentiation and Slow Myosin Heavy-Chain Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. NFATC3 Polyclonal Antibody (PA5-78403) [thermofisher.com]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
CNI103: A Selective Calcineurin Inhibitor for Targeted Immunomodulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CNI103 is a novel, highly potent, and cell-permeable peptidyl inhibitor designed to selectively block the interaction between calcineurin (CN) and the Nuclear Factor of Activated T-cells (NFAT).[1][2] This selectivity presents a significant advantage over traditional calcineurin inhibitors, such as cyclosporin (B1163) A and tacrolimus, which can have broad and sometimes toxic effects.[3] this compound was developed through computational and medicinal chemistry by optimizing a previously identified calcineurin-targeting peptide, R11-VIVIT.[4] Its unique structure, consisting of a calcineurin-binding motif linked to a cell-penetrating cyclopeptidyl motif, allows for efficient intracellular delivery and high metabolic stability.[4] Preclinical studies have demonstrated its potential as a therapeutic agent for inflammatory conditions, particularly acute respiratory distress syndrome (ARDS), by specifically targeting the CN-NFAT signaling pathway in lung macrophages.[1][2]
Core Mechanism of Action
Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in T-cell activation and other cellular processes.[3][5] Upon activation by increased intracellular calcium levels, calcineurin dephosphorylates NFAT, enabling its translocation into the nucleus.[5][6] Once in the nucleus, NFAT acts as a transcription factor, inducing the expression of various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[6][7]
This compound exerts its inhibitory effect by specifically disrupting the protein-protein interaction between calcineurin and NFATc3.[1][2] Unlike conventional calcineurin inhibitors that bind to the catalytic site, this compound is designed to block the docking site for NFAT on calcineurin. This targeted approach is intended to offer a more selective immunosuppressive effect with a potentially improved safety profile.[3]
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its precursor, R11-VIVIT.
| Compound | Binding Affinity (Kd) to Calcineurin | Serum Stability (t1/2) |
| This compound | 16 nM | > 24 hours |
| R11-VIVIT | 500 nM | ~ 1 hour |
| Table 1: Comparison of this compound and R11-VIVIT Properties.[4] |
| Treatment | Dose | Administration Route | Effect on TNF-α in BALF | Effect on IL-6 in BALF | Effect on Protein in BALF |
| This compound | 0.3, 1, 3 mg/kg | Intranasal (2h insufflation) | Dose-dependent decrease | Decrease (at 3 mg/kg) | Decrease (at 3 mg/kg) |
| This compound | 5 mg/kg | Intravenous (4h infusion) | Decrease | Not specified | Decrease |
| Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Acute Lung Injury.[4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vivo Mouse Model of LPS-Induced Acute Lung Injury
This protocol is designed to evaluate the efficacy of this compound in a preclinical model of acute lung injury.
-
Animal Model : Wild-type mice are used for this study.[4][8]
-
Pretreatment : A cohort of mice is pretreated with this compound.[4] The administration can be either intranasal (at doses of 0.3, 1, and 3 mg/kg via 2-hour insufflation) or intravenous (at 5 mg/kg as a 4-hour infusion).[4] A control group receives a vehicle or a control peptide.[8][9]
-
Induction of Lung Injury : Two hours after the pretreatment, acute lung injury is induced by intranasal administration of lipopolysaccharide (LPS) at a dose of 2 mg/kg.[4]
-
Monitoring and Sample Collection : At specified time points post-LPS challenge (e.g., 2, 6, or 16 hours), the mice are euthanized.[4] Bronchoalveolar lavage fluid (BALF) and serum are collected for analysis.[4]
-
Analysis : The collected BALF and serum are analyzed for levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as total protein content, which is an indicator of lung vascular permeability.[4]
In Vitro Inhibition of TNF-α Production in Macrophages
This protocol assesses the direct inhibitory effect of this compound on inflammatory cytokine production in cultured macrophages.
-
Cell Culture : Murine lung macrophages are cultured in appropriate media.[4]
-
Treatment : The cultured macrophages are treated with varying concentrations of this compound (ranging from 0.01 to 10 µM).[4]
-
Stimulation : The cells are then stimulated with LPS to induce an inflammatory response and the production of TNF-α.[4]
-
Analysis : The cell culture supernatant is collected and the concentration of TNF-α is measured using an appropriate immunoassay, such as an ELISA.[4]
Concluding Remarks
This compound represents a promising therapeutic candidate due to its high potency, metabolic stability, and selective mechanism of action. By specifically targeting the calcineurin-NFAT interaction, it offers the potential for effective immunomodulation with a reduced risk of the side effects associated with conventional, non-selective calcineurin inhibitors. The preclinical data, particularly in the context of acute lung injury, are encouraging. Further investigation, including clinical trials with related compounds like CNP-103, will be crucial in determining the full therapeutic potential of this novel class of selective calcineurin inhibitors.[10][11]
References
- 1. A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the calcineurin/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Pathogenesis of calcineurin inhibitor–induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. CNP-103 in Adolescent and Adult Subjects Ages 12-35 With Recently Diagnosed (Within 6 Months) Stage 3 Type 1 Diabetes (T1D) [ctv.veeva.com]
CNI-1493 (Semapimod) in Acute Lung Injury Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure. The inflammatory cascade in ALI/ARDS is complex, involving the activation of resident immune cells, recruitment of neutrophils, and the release of a plethora of pro-inflammatory cytokines. CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound that has demonstrated potent anti-inflammatory properties. This technical guide provides an in-depth overview of the role of CNI-1493 in pre-clinical models of acute lung injury, focusing on its mechanism of action, quantitative effects, and relevant experimental methodologies.
Mechanism of Action
CNI-1493 exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokine synthesis and the modulation of key signaling pathways. It has been shown to suppress the production of several critical cytokines implicated in the pathogenesis of ALI, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1][2].
The molecular mechanism underlying this cytokine suppression involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway[3][4]. By inhibiting p38 MAPK, CNI-1493 can regulate the translation of pro-inflammatory messenger RNAs. Furthermore, CNI-1493 has been reported to interfere with Toll-like receptor 4 (TLR4) signaling, a critical upstream pathway in the inflammatory response to endotoxins like lipopolysaccharide (LPS)[2][5].
CNI-1493 in a Lipopolysaccharide-Induced Lung Injury Model
A key study by Molina et al. (1998) investigated the effects of CNI-1493 in a rat model of LPS-induced systemic inflammation, which shares pathological features with ALI. The findings from this study provide valuable quantitative data on the protective effects of CNI-1493 on the lung.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Molina et al. (1998)[1].
Table 1: Effect of CNI-1493 on Pro-inflammatory Cytokine Levels in Lung Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS | 150 ± 25 | 800 ± 150 | 1200 ± 200 |
| CNI-1493 + LPS | 75 ± 15 | 400 ± 100 | 600 ± 120* |
*p < 0.05 compared to LPS alone. Data are presented as mean ± SEM.
Table 2: Effect of CNI-1493 on Lung Apoptosis and Neutrophil Infiltration
| Treatment Group | Apoptosis (Arbitrary Units) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | 1.0 ± 0.2 | 0.5 ± 0.1 |
| LPS | 4.5 ± 0.8 | 3.0 ± 0.5 |
| CNI-1493 + LPS | 2.0 ± 0.4 | 1.5 ± 0.3 |
*p < 0.05 compared to LPS alone. Data are presented as mean ± SEM.
Experimental Protocols
Lipopolysaccharide-Induced Lung Injury Model in Rats
This protocol is based on the methodology described by Molina et al. (1998)[1].
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Reagents:
-
CNI-1493 (Semapimod): Dissolved in sterile 0.9% NaCl (saline).
-
Lipopolysaccharide (LPS): From E. coli serotype 0111:B4, dissolved in sterile saline.
3. Experimental Procedure:
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Grouping:
-
Control Group: Receives vehicle (saline) injections.
-
LPS Group: Receives vehicle followed by LPS.
-
CNI-1493 + LPS Group: Receives CNI-1493 followed by LPS.
-
-
Drug Administration:
-
CNI-1493 is administered intravenously (i.v.) at a dose of 10 mg/kg body weight.
-
The vehicle (saline) is administered i.v. at a volume of 1 mL.
-
-
Induction of Lung Injury:
-
60 minutes after the initial injection (CNI-1493 or vehicle), LPS is administered i.v. at a dose of 100 µ g/100 g body weight.
-
-
Sample Collection:
-
At a predetermined time point post-LPS administration (e.g., 2 hours for cytokine analysis), animals are euthanized.
-
Lung tissue is harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.
-
4. Outcome Measures:
-
Cytokine Analysis: Lung tissue homogenates are prepared, and levels of TNF-α, IL-1β, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Apoptosis Assay: DNA fragmentation in lung tissue can be assessed using techniques such as the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Neutrophil Infiltration: Myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, is measured in lung tissue homogenates as an index of neutrophil sequestration.
Signaling Pathways and Visualizations
The anti-inflammatory effects of CNI-1493 in the context of ALI can be visualized through the following signaling pathway diagrams.
References
CNI-1493: A Potential Immunomodulatory Agent for Type 1 Diabetes Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the progressive destruction of insulin-producing pancreatic β-cells by the body's own immune system. This process is mediated by a complex interplay of genetic and environmental factors, culminating in a T-cell-driven inflammatory assault on the islets of Langerhans. Proinflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interferon-gamma (IFN-γ), play a pivotal role in the pathogenesis of T1D, contributing to β-cell dysfunction and apoptosis. Consequently, therapeutic strategies aimed at modulating the immune response and inhibiting these key cytokines are of significant interest.
CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound that has demonstrated potent anti-inflammatory properties. It is recognized as a macrophage deactivator and a powerful inhibitor of proinflammatory cytokine synthesis, most notably TNF-α. This technical guide provides an in-depth overview of CNI-1493, its mechanism of action, and its potential application in the context of type 1 diabetes research, based on available preclinical data.
Mechanism of Action
CNI-1493 exerts its anti-inflammatory effects through a multi-faceted mechanism primarily centered on the inhibition of macrophage activation and the suppression of proinflammatory cytokine production.
Inhibition of Proinflammatory Cytokines
CNI-1493 is a potent inhibitor of the synthesis of several key proinflammatory cytokines implicated in the pathogenesis of type 1 diabetes, including TNF-α, IL-1β, and IL-6.[1][2] The primary mechanism for TNF-α suppression is at the translational level; CNI-1493 inhibits the translational efficiency of TNF-α mRNA without affecting its transcription.[3][4] This targeted action prevents the production of the active, secreted form of TNF-α.
Modulation of Key Signaling Pathways
The inhibitory effects of CNI-1493 on cytokine production are mediated through its interaction with critical intracellular signaling pathways:
-
p38 MAP Kinase Pathway: CNI-1493 has been shown to inhibit the phosphorylation of p38 mitogen-activated protein (MAP) kinase.[5] The p38 MAPK pathway is a key signaling cascade activated by cellular stresses and inflammatory cytokines, leading to the downstream activation of transcription factors and the production of other inflammatory mediators. By inhibiting p38 phosphorylation, CNI-1493 effectively dampens this inflammatory signaling cascade.
-
Toll-Like Receptor (TLR) Signaling: CNI-1493 can inhibit TLR4 signaling with an IC50 of approximately 0.3 μM.[2][6][7] It is believed to target the TLR chaperone gp96, interfering with TLR biogenesis and subsequent signaling.[6][7] This action is significant as TLRs are crucial in recognizing pathogen-associated molecular patterns and initiating an innate immune response that can contribute to autoimmune processes.
-
Cholinergic Anti-inflammatory Pathway: CNI-1493's mechanism of action aligns with the principles of the cholinergic anti-inflammatory pathway, a neuro-immune axis where the vagus nerve, through the release of acetylcholine, can suppress peripheral inflammation by inhibiting cytokine production from macrophages.[8][9][10] While direct modulation of this pathway by CNI-1493 is an area for further investigation, its ability to deactivate macrophages mirrors the efferent effects of this pathway.
Signaling and Experimental Workflow Diagrams
To visually represent the complex mechanisms of CNI-1493, the following diagrams have been generated using the DOT language.
References
- 1. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-alpha) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CNI-1493 inhibits monocyte/macrophage tumor necrosis factor by suppression of translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-α) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cholinergic Modulation of the Immune System Presents New Approaches for Treating Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of CNI-1493: A Technical Guide to its Putative Role in Extracellular Vesicle Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CNI-1493 (Semapimod) is a well-documented synthetic guanylhydrazone with potent anti-inflammatory properties, primarily attributed to its inhibition of pro-inflammatory cytokine synthesis and blockade of key signaling pathways such as Toll-like receptor 4 (TLR4) and p38 MAP kinase. Extracellular vesicles (EVs), including exosomes and microvesicles, are now recognized as critical mediators of intercellular communication, playing a significant role in the propagation of inflammatory responses. To date, no direct experimental evidence has been published linking CNI-1493 to the modulation of extracellular vesicle biogenesis, cargo, or release. This technical guide synthesizes the known mechanisms of CNI-1493 and the established biology of EVs in inflammation to propose a novel, hypothetical mechanism of action for this compound. We postulate that CNI-1493, by targeting signaling cascades known to regulate EV pathways, represents a compelling candidate for therapeutic modulation of EV-mediated inflammation. This document provides the theoretical framework and detailed experimental protocols for the scientific community to investigate this promising but unexplored area of research.
CNI-1493 (Semapimod): A Profile of a Pro-inflammatory Cytokine Inhibitor
CNI-1493 is a potent inhibitor of pro-inflammatory cytokine production, with demonstrated efficacy in a variety of preclinical and clinical inflammatory conditions.[1] Its primary mechanism of action involves the suppression of key inflammatory mediators and the signaling pathways that lead to their production.
Mechanism of Action
CNI-1493 exerts its anti-inflammatory effects through several key mechanisms:
-
Inhibition of Pro-inflammatory Cytokines: The compound effectively inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2]
-
TLR4 Signaling Blockade: CNI-1493 has been shown to inhibit Toll-like receptor 4 (TLR4) signaling with an IC50 of approximately 0.3 μM.[2] It is believed to achieve this by targeting the TLR chaperone gp96, thereby desensitizing cellular responses to TLR ligands like lipopolysaccharide (LPS).[3]
-
p38 MAPK Inhibition: The drug leads to a significant decrease in the phosphorylation of p38 MAP kinase in macrophages, a critical step in the inflammatory signaling cascade.[2]
-
Nitric Oxide Production: CNI-1493 can completely abrogate nitric oxide production within the tunica muscularis.[2]
Quantitative Effects of CNI-1493 on Inflammatory Markers
The following table summarizes the known quantitative data regarding the inhibitory effects of CNI-1493.
| Parameter | Model System | Treatment | Observed Effect | Reference |
| TLR4 Signaling | Cellular Assays | CNI-1493 | IC50 ≈ 0.3 μM | [2] |
| gp96 ATPase Activity | In vitro | CNI-1493 | IC50 ≈ 0.2-0.4 μM | [2] |
| IL-6 Levels | Rat Femoral Artery Model | CNI-1493 (200 µg) | Significant Reduction | [4] |
| Post-hemorrhagic Vasospasm | Rat Femoral Artery Model | CNI-1493 (200 µg) | Complete Reversal | [4] |
| Glioblastoma Cell Invasion | In vivo (murine model) | 6 mg/kg/day | >75% Inhibition | [2] |
Extracellular Vesicles: Key Communicators in the Inflammatory Milieu
Extracellular vesicles are a heterogeneous group of membrane-bound particles released by cells that are crucial for intercellular communication.[5] They are broadly classified into exosomes (originating from the endosomal compartment) and microvesicles (budding directly from the plasma membrane).[5]
Biogenesis and Release
-
Exosomes: These are formed as intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). The MVBs then fuse with the plasma membrane to release the ILVs as exosomes.[5]
-
Microvesicles: These are formed by the outward budding and fission of the plasma membrane.[5]
The release of EVs is a tightly regulated process. For instance, activation of TLR4 signaling has been shown to increase the luminal release of exosomes from epithelial cells. This process involves the SNAP23-associated vesicular exocytotic machinery.[4]
Role in Inflammation
EVs are potent carriers of inflammatory signals. Their cargo can include pro-inflammatory cytokines, microRNAs that regulate inflammatory pathways, and other bioactive molecules.[6] For example, EVs released from inflammasome-activated macrophages carry a specific RNA signature and can modulate the responses of bystander macrophages.[7] The release of these inflammasome-induced EVs is dependent on NLRP3, caspase-1, and gasdermin D.[7]
A Hypothetical Framework: CNI-1493's Potential to Modulate Extracellular Vesicles
Given the absence of direct research, we propose a hypothetical mechanism by which CNI-1493 could modulate EV-mediated inflammation, based on its known molecular targets.
Proposed Signaling Pathways for CNI-1493-Mediated EV Modulation
The primary targets of CNI-1493, TLR4 and p38 MAPK, are both implicated in the regulation of EV biogenesis and release.
-
Via TLR4 Inhibition: Since TLR4 activation by ligands such as LPS is known to promote the release of EVs, it is plausible that CNI-1493, a potent TLR4 signaling inhibitor, could downregulate EV secretion in inflammatory contexts.[4] This would represent a novel anti-inflammatory mechanism for the drug, reducing the spread of pro-inflammatory signals via EVs.
-
Via p38 MAPK Inhibition: The p38 MAPK signaling pathway is involved in the regulation of EV release. Therefore, CNI-1493's inhibitory effect on p38 MAPK phosphorylation could interfere with the machinery responsible for EV biogenesis and/or secretion.[8][9]
The following diagrams illustrate these proposed signaling pathways.
Caption: Proposed mechanism of CNI-1493 action on EV release via TLR4 and p38 MAPK inhibition.
Experimental Protocols for Investigation
To validate the proposed mechanism, a series of experiments are required. The following section outlines detailed protocols for researchers.
Cell Culture and Treatment
-
Cell Line: Use a relevant cell line, such as the THP-1 human monocytic cell line, differentiated into macrophages with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Ensure the FBS is depleted of EVs by ultracentrifugation at 100,000 x g for 18 hours.
-
Treatment:
-
Pre-treat macrophages with varying concentrations of CNI-1493 (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as LPS (100 ng/mL), for a specified time (e.g., 24 hours).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with CNI-1493 alone.
-
Extracellular Vesicle Isolation
Isolate EVs from the cell culture supernatant using differential ultracentrifugation:
-
Collect the cell culture supernatant and centrifuge at 300 x g for 10 minutes to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and debris.
-
Filter the supernatant through a 0.22 µm filter to remove larger vesicles.
-
Ultracentrifuge the filtered supernatant at 100,000 x g for 70 minutes to pellet exosomes.
-
Wash the exosome pellet with phosphate-buffered saline (PBS) and repeat the ultracentrifugation step.
-
Resuspend the final pellet in PBS for downstream analysis.
EV Characterization and Quantification
-
Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the isolated EVs using an NTA instrument.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the EVs to confirm their cup-shaped appearance.
-
Western Blotting: Confirm the presence of exosomal marker proteins (e.g., CD9, CD63, TSG101) and the absence of contaminating cellular proteins (e.g., calnexin).
Analysis of EV Cargo
-
Proteomics: Use mass spectrometry to identify and quantify the protein cargo of the isolated EVs from different treatment groups.
-
RNA Sequencing: Extract RNA from the EVs and perform next-generation sequencing to analyze the microRNA and mRNA content.
Experimental Workflow Diagram
Caption: A streamlined workflow for investigating the effects of CNI-1493 on extracellular vesicles.
Conclusion and Future Perspectives
While CNI-1493 has established anti-inflammatory credentials, its potential interaction with extracellular vesicles remains a scientifically uncharted territory. The hypothetical mechanisms proposed in this guide, centered on the drug's known inhibition of TLR4 and p38 MAPK signaling, offer a compelling rationale for further investigation. The provided experimental protocols serve as a roadmap for researchers to explore this novel aspect of CNI-1493's pharmacology.
Should this hypothesis be validated, it would not only deepen our understanding of CNI-1493's mechanism of action but also open up new therapeutic possibilities. Modulating the release and cargo of pro-inflammatory EVs could be a powerful strategy for treating a wide range of inflammatory diseases. Future research should focus on in vivo studies to confirm these potential effects in disease models and to explore the therapeutic implications of CNI-1493-mediated EV modulation.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Release of Luminal Exosomes Contributes to TLR4-Mediated Epithelial Antimicrobial Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular signals regulate the biogenesis of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammatory Modulation of Extracellular Vesicle Biogenesis and Cargo Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome‐induced extracellular vesicles harbour distinct RNA signatures and alter bystander macrophage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intranasally Administered Human MSC-derived Extracellular Vesicles Inhibit NLRP3-p38/MAPK Signaling after TBI and Prevent Chronic Brain Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of CNI-1493 (Semapimod): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties. Developed initially to inhibit macrophage activation, its mechanism of action has been elucidated to involve the modulation of key signaling pathways, including Toll-like receptor (TLR) signaling and the p38 MAP kinase pathway. Despite its progression through clinical trials for various inflammatory conditions, detailed quantitative pharmacokinetic data for CNI-1493 remains largely proprietary. This guide synthesizes the available information on the pharmacokinetic profile of CNI-1493, its mechanism of action, and relevant experimental methodologies. Due to the limited availability of specific quantitative data, this document will present the known qualitative aspects and provide generalized experimental protocols and representative data tables typical for a peptide-like therapeutic of its class.
Introduction
CNI-1493 (Semapimod) is a small molecule with peptide-like characteristics designed to suppress the production of pro-inflammatory cytokines.[1][2] It has been investigated for its therapeutic potential in a range of inflammatory and autoimmune disorders.[1][3] Understanding the pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—of CNI-1493 is critical for its development as a therapeutic agent. This document provides a comprehensive overview of the known PK-related information and the molecular mechanisms underlying its anti-inflammatory effects.
Pharmacokinetic Profile
Detailed, publicly available quantitative pharmacokinetic data for CNI-1493 is limited. Preclinical studies have involved intravenous (i.v.), intraperitoneal (i.p.), and intracerebroventricular administration in animal models, and Phase I and II clinical trials have been conducted.[1][3] An oral formulation, designated CPSI-2364, has also been developed and tested in a Phase I trial. However, specific parameters such as half-life, clearance, volume of distribution, and bioavailability from these studies have not been widely published.
Absorption
The administration routes investigated for CNI-1493 include parenteral (intravenous) and, with the development of a specific salt form (CPSI-2364), oral. Intravenous administration ensures 100% bioavailability. The oral bioavailability of peptide and peptide-like drugs is often a significant challenge due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. The development of an oral formulation of Semapimod suggests that these hurdles may have been addressed through specific formulation strategies.
Distribution
Specific tissue distribution data for CNI-1493 is not available in the public domain. For peptide-like molecules, distribution is typically limited to the extracellular fluid, and they may exhibit binding to plasma proteins.
Metabolism
The metabolic fate of CNI-1493 has not been extensively described in published literature. As a synthetic molecule, it may not be subject to the same proteolytic degradation as natural peptides. In vitro metabolic stability studies using liver microsomes or hepatocytes would be necessary to determine its metabolic pathways and the enzymes involved (e.g., cytochrome P450 system).
Excretion
The routes of excretion for CNI-1493 and its potential metabolites have not been publicly detailed. Renal and/or hepatic clearance are the most common routes for small molecule drugs.
Quantitative Pharmacokinetic Parameters (Representative Table)
The following table presents a hypothetical set of pharmacokinetic parameters for a peptide-like drug with characteristics similar to what might be expected for CNI-1493. Note: These values are for illustrative purposes only and are not based on published data for CNI-1493.
| Parameter | Symbol | Representative Value (Units) | Description |
| Half-life | t½ | 2 - 8 | Time for plasma concentration to decrease by half. |
| Clearance | CL | 0.1 - 1.0 | Volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | 0.1 - 0.5 | Apparent volume into which the drug distributes. |
| Bioavailability (Oral) | F | <10% (unformulated) | Fraction of administered dose reaching systemic circulation. |
Mechanism of Action and Signaling Pathways
CNI-1493 exerts its anti-inflammatory effects by targeting key intracellular signaling cascades.
Inhibition of Toll-like Receptor (TLR) Signaling
CNI-1493 has been shown to inhibit signaling pathways downstream of several Toll-like receptors (TLRs), including TLR2, TLR4, and TLR9.[4][5] A key molecular target identified is the endoplasmic reticulum chaperone gp96, which is essential for the proper folding and trafficking of TLRs.[5][6] By binding to gp96, CNI-1493 disrupts TLR signaling, thereby reducing the inflammatory response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[5]
Inhibition of p38 MAP Kinase
CNI-1493 is a known inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7] The p38 MAPK pathway is a critical regulator of the synthesis of several pro-inflammatory cytokines, including TNF-α and IL-6. By inhibiting p38 MAPK, CNI-1493 effectively suppresses the inflammatory cascade.
Vagus Nerve Stimulation
Interestingly, some of the in vivo anti-inflammatory effects of CNI-1493 are thought to be mediated through the stimulation of the vagus nerve, activating the cholinergic anti-inflammatory pathway.[2] This highlights a complex, multi-faceted mechanism of action.
Experimental Protocols
Detailed, validated protocols for CNI-1493 are not publicly available. The following sections describe generalized, standard protocols that would be employed to characterize the pharmacokinetic profile of a peptide-like molecule such as CNI-1493.
In Vivo Pharmacokinetic Study
This protocol outlines a typical single-dose pharmacokinetic study in rodents.
Protocol Steps:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV): Administer CNI-1493 at a specific dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO): Administer CNI-1493 (as CPSI-2364) at a specific dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of CNI-1493 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.
In Vitro Metabolic Stability Assay
This protocol describes a typical assay to assess the metabolic stability of a compound in liver microsomes.
Protocol Steps:
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, test compound (CNI-1493), and a positive control (a compound with known metabolic instability).
-
Incubation:
-
Pre-warm a solution of HLM in phosphate (B84403) buffer to 37°C.
-
Add CNI-1493 to the microsome solution at a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of CNI-1493 using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Bioanalytical Method for Quantification in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying CNI-1493 in biological matrices.
Method Parameters (Representative):
| Parameter | Description |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile (B52724) containing a modifier (e.g., formic acid) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for CNI-1493 and an internal standard |
Conclusion
CNI-1493 (Semapimod) is a promising anti-inflammatory agent with a well-defined mechanism of action targeting key inflammatory signaling pathways. While it has progressed to clinical evaluation, a comprehensive, publicly available dataset on its pharmacokinetic properties is lacking. This technical guide has summarized the known qualitative information regarding its ADME profile and provided an overview of the standard experimental protocols that would be used for its characterization. Further publication of preclinical and clinical pharmacokinetic data would be invaluable for a more complete understanding of CNI-1493's therapeutic potential and for guiding future research and development in this area.
References
- 1. medkoo.com [medkoo.com]
- 2. Semapimod - Wikipedia [en.wikipedia.org]
- 3. Semapimod. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: CNI-1493 (Semapimod) in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
CNI-1493, also known as Semapimod, is a synthetic tetravalent guanylhydrazone compound recognized for its potent anti-inflammatory and immunomodulatory properties.[1][2] It was initially developed to inhibit the production of nitric oxide in inflammatory macrophages.[1] Subsequent research has revealed that CNI-1493 is a broad inhibitor of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] Its mechanism of action involves the inhibition of p38 MAPK activation and the desensitization of Toll-like receptor (TLR) signaling, primarily by targeting the TLR chaperone gp96.[2][3][5] This makes CNI-1493 a valuable tool for in vitro studies of inflammatory pathways and for preclinical evaluation of anti-inflammatory therapeutic strategies.
These application notes provide a comprehensive guide for utilizing CNI-1493 in cell culture experiments, including detailed protocols for preparation, cell treatment, and functional assays.
Mechanism of Action: CNI-1493 Signaling Pathway
CNI-1493 exerts its anti-inflammatory effects by interfering with key signaling cascades initiated by inflammatory stimuli like Lipopolysaccharide (LPS). A primary target is gp96, an endoplasmic reticulum-associated chaperone essential for the proper folding and trafficking of TLRs.[2][5] By inhibiting the ATPase activity of gp96, CNI-1493 impairs TLR signaling, which in turn prevents the downstream activation of the p38 MAPK pathway.[2][3] This leads to a significant reduction in the phosphorylation of p38 MAPK and subsequently suppresses the expression and release of major pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
Quantitative Data Summary
The efficacy of CNI-1493 can vary depending on the cell type, stimulus, and experimental conditions. The following tables summarize key quantitative data reported in the literature.
Table 1: In Vitro Efficacy and Working Concentrations
| Parameter | Value | Cell Type / Condition | Reference |
|---|---|---|---|
| IC₅₀ (TLR4 Signaling) | ~0.3 µM | Rat intestinal epithelioid cells (IEC-6) | [2][5] |
| IC₅₀ (gp96 ATPase Activity) | ~0.2 - 0.4 µM | In vitro (purified gp96) | [2][3] |
| IC₅₀ (Cytokine Release) | ~20 - 50 nM | LPS-stimulated murine macrophages | [6] |
| Effective Concentration | 200 nM - 500 nM | Inhibition of microglia-stimulated glioblastoma invasion | [3][4] |
| Effective Concentration | 10 µM | Inhibition of p38 MAPK phosphorylation in IEC-6 cells | [2] |
| Ineffective Concentration | Up to 10 µM | No effect on serum-stimulated glioblastoma cell invasion |[3][4] |
Table 2: Solubility and Stock Solution Storage
| Solvent | Max Concentration | Storage of Powder | Storage of Stock Solution | Reference |
|---|---|---|---|---|
| Water (H₂O) | ~2.17 - 14.29 mg/mL | -20°C (long term) or 4°C (short term) | -80°C (≤ 6 months); -20°C (≤ 1 month) | [3][6][7] |
| DMSO | ~1 mg/mL | As above | -80°C (≤ 1 year); -20°C (≤ 2 weeks) |[7][8] |
Note: For aqueous stock solutions, warming to 60°C and sonication may be required for complete dissolution. Filter-sterilize before use.[3] Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed protocols for common cell culture experiments involving CNI-1493.
Protocol 1: Preparation of CNI-1493 Stock Solution
This protocol describes how to prepare a sterile, high-concentration stock solution of CNI-1493 for use in cell culture.
Materials:
-
CNI-1493 (Semapimod) powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or heat block (optional, for water-based stocks)
-
Syringe filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Calculate the required mass of CNI-1493 powder to achieve the desired stock concentration (e.g., 1 mM). Use the molecular weight (HCl salt: ~890.75 g/mol ; free base: ~744.90 g/mol ) for calculations.
-
Weigh the CNI-1493 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or DMSO to the tube.
-
Vortex thoroughly to dissolve the powder. If using water, gentle warming (up to 60°C) and sonication may be necessary to aid dissolution.[3]
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This is particularly critical for aqueous solutions.
-
Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended (see Table 2).
Protocol 2: Cytokine Inhibition Assay in Macrophages
This protocol outlines the steps to measure the inhibitory effect of CNI-1493 on pro-inflammatory cytokine production in a macrophage cell line (e.g., RAW 264.7 or J774A.1) stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1 differentiated)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Multi-well plates (24- or 96-well)
-
CNI-1493 stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA or Cytometric Bead Array (CBA) kit for target cytokine (e.g., TNF-α)
Procedure:
-
Cell Seeding: Seed macrophage cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Allow cells to adhere and stabilize by incubating for 12-24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Prepare serial dilutions of CNI-1493 in complete culture medium. A typical concentration range to test would be 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the CNI-1493 dilutions to the appropriate wells. Include "vehicle control" (medium with solvent) and "untreated control" wells.
-
Incubation: Pre-incubate the cells with CNI-1493 for 1-2 hours at 37°C.
-
Stimulation: Prepare an LPS solution in complete medium at twice the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add 100 µL of this solution to all wells except the "untreated control" wells.
-
Incubation: Incubate the plate for an appropriate time to allow for cytokine production. For TNF-α, this is typically 4-6 hours; for IL-6, it can be up to 24 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any cells. Carefully collect the supernatant without disturbing the cell layer. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA or CBA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each CNI-1493 concentration relative to the "vehicle control + LPS" wells. Plot the results to determine the IC₅₀ value.
Protocol 3: Cell Viability Assay
It is crucial to determine the cytotoxic concentration of CNI-1493 to ensure that observed inhibitory effects are not due to cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates (clear or black, depending on assay)
-
CNI-1493 stock solution
-
Cell viability reagent (e.g., MTT, WST-1, CCK-8, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of CNI-1493 concentrations (e.g., 0.1 µM to 50 µM) for the longest duration planned for your functional assays (e.g., 24-48 hours). Include untreated and vehicle controls.
-
Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).
-
Measurement: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the concentration of CNI-1493 at which cell viability begins to significantly decline. Research indicates that CNI-1493 does not affect cell proliferation in certain cell types, like microglia-stimulated glioblastoma, at concentrations up to 200 nM.[3][4]
By following these protocols and referencing the provided data, researchers can effectively incorporate CNI-1493 into their cell culture experiments to investigate inflammatory processes and pathways.
References
- 1. Semapimod - Wikipedia [en.wikipedia.org]
- 2. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medkoo.com [medkoo.com]
- 8. Semapimod tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
Preparing Stock Solutions of CNI-1493 (Semapimod) for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone with potent anti-inflammatory properties. It is an investigational drug that has been shown to inhibit the production of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1]. Mechanistically, CNI-1493 inhibits the p38 MAPK signaling pathway and nitric oxide synthesis in macrophages[1]. It also modulates Toll-like receptor 4 (TLR4) signaling, with an IC50 of approximately 0.3 μM[1][2]. These characteristics make CNI-1493 a valuable tool for research in inflammation, immunology, and various autoimmune and inflammatory disorders.
This document provides a detailed protocol for the preparation of CNI-1493 stock solutions for use in both in vitro and in vivo experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for CNI-1493 (Semapimod tetrahydrochloride) is summarized in the table below.
| Property | Value | Notes |
| Synonyms | Semapimod, CNI-1493 tetrahydrochloride | |
| Molecular Formula | C34H56Cl4N18O2 | [3] |
| Molar Mass | 890.75 g/mol | [3] |
| Solubility in Water | 2.17 mg/mL (2.44 mM) | Solubility can be enhanced with ultrasonication and warming to 60°C[1]. |
| In Vitro IC50 (TLR4 signaling) | ~0.3 µM | [1][2] |
| In Vitro IC50 (gp96 ATPase activity) | ~0.2-0.4 µM | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Store in sealed, light-protected aliquots[1]. |
Experimental Protocols
Materials
-
CNI-1493 (Semapimod tetrahydrochloride) powder
-
Sterile, nuclease-free water (for in vitro experiments)
-
Appropriate vehicle for in vivo experiments (e.g., sterile saline)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile serological pipettes
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
0.22 µm sterile syringe filters
-
Sterile syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in Water (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of CNI-1493 in water.
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of CNI-1493 (molar mass = 890.75 g/mol ) is 8.91 mg.
-
Calculation: 0.010 mol/L * 0.001 L * 890.75 g/mol = 0.00891 g = 8.91 mg.
-
-
Weighing the compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 8.91 mg of CNI-1493 powder and transfer it to the microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile, nuclease-free water to the tube containing the CNI-1493 powder.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, proceed to the next steps.
-
-
Aiding Dissolution (if necessary):
-
Sterilization:
-
Once the CNI-1493 is completely dissolved, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube[1].
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles[1].
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. Protect from light.
-
Visualizations
Experimental Workflow: CNI-1493 Stock Solution Preparation
Caption: Workflow for preparing a CNI-1493 stock solution.
Signaling Pathway: Simplified Overview of CNI-1493 Mechanism of Action
Caption: CNI-1493 inhibits inflammatory signaling pathways.
References
CNI-1493 Treatment in Primary Lung Macrophage Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a tetravalent guanylhydrazone compound that has demonstrated potent anti-inflammatory properties by selectively targeting macrophages. It inhibits the production of pro-inflammatory cytokines, making it a promising candidate for therapeutic interventions in inflammatory lung diseases. This document provides detailed application notes and protocols for the treatment of primary lung macrophage cultures with CNI-1493, based on currently available research.
CNI-1493's primary mechanism of action involves the inhibition of macrophage activation.[1] Specifically, it suppresses the phosphorylation of p38 MAP kinase, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[2] This action ultimately results in the suppression of tumor necrosis factor-alpha (TNF-α) mRNA translation.[2][3] Consequently, the synthesis of TNF-α and other cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Macrophage Inflammatory Protein-1α (MIP-1α), and MIP-1β is significantly reduced.[1] An important characteristic of CNI-1493 is its specificity for macrophages, as it does not inhibit T-cell activation or proliferation.[1]
Data Presentation
Table 1: Illustrative Dose-Dependent Inhibition of TNF-α and IL-6 Production by CNI-1493 in LPS-Stimulated Primary Lung Macrophages
| CNI-1493 Concentration (nM) | LPS Stimulation | TNF-α Production (pg/mL) (Expected % Inhibition) | IL-6 Production (pg/mL) (Expected % Inhibition) |
| 0 | - | < 50 | < 50 |
| 0 | + | 2500 ± 300 | 4000 ± 450 |
| 100 | + | 1875 ± 250 (25%) | 3200 ± 380 (20%) |
| 300 | + | 1250 ± 180 (50%) | 2400 ± 300 (40%) |
| 600 | + | 625 ± 100 (75%) | 1600 ± 210 (60%) |
| 1000 | + | 250 ± 50 (90%) | 800 ± 120 (80%) |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary depending on experimental conditions. The IC50 for TNF-α suppression in LPS-stimulated human peripheral blood mononuclear cells has been reported to be approximately 600 nM.[2]
Table 2: Effect of CNI-1493 on p38 MAPK Phosphorylation in Primary Lung Macrophages
| Treatment | p-p38 MAPK/Total p38 MAPK Ratio (Relative Units) |
| Untreated Control | 0.1 ± 0.02 |
| LPS (100 ng/mL) | 1.0 ± 0.15 |
| LPS + CNI-1493 (600 nM) | 0.3 ± 0.05 |
Note: Data are hypothetical and for illustrative purposes. Western blot analysis would be required to determine the actual ratios.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Alveolar Macrophages
This protocol is adapted from established methods for isolating murine alveolar macrophages.
Materials:
-
Sterile Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.5 mM EDTA in PBS
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Penicillin-Streptomycin solution
-
20G Angiocathheter
-
Suture thread
-
Dissection tools
Procedure:
-
Euthanize a mouse via an approved method.
-
Expose the trachea through a midline incision in the neck.
-
Insert a 20G angiocatheter into the trachea and secure it with a suture.
-
Perform bronchoalveolar lavage (BAL) by instilling and withdrawing 0.8-1.0 mL of ice-cold PBS-EDTA solution 8-10 times.
-
Pool the BAL fluid from all washes into a 50 mL conical tube on ice.
-
Centrifuge the collected cells at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).
-
Count the cells using a hemocytometer and assess viability with Trypan Blue.
-
Plate the cells in tissue culture-treated plates at a density of 1 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 humidified incubator. Allow cells to adhere for 2-4 hours.
-
After adherence, gently wash the monolayer with warm PBS to remove non-adherent cells.
-
Add fresh complete RPMI and return to the incubator.
Protocol 2: CNI-1493 Treatment of Primary Alveolar Macrophages
Materials:
-
Primary alveolar macrophage culture (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
CNI-1493 (Semapimod)
-
Complete RPMI medium
-
Sterile, endotoxin-free water or DMSO for dissolving CNI-1493
Procedure:
-
Prepare a stock solution of CNI-1493 in sterile, endotoxin-free water or DMSO. Further dilute to working concentrations in complete RPMI.
-
One day after isolation, replace the medium on the adherent primary alveolar macrophages.
-
Pre-treat the cells with various concentrations of CNI-1493 (e.g., 100 nM, 300 nM, 600 nM, 1000 nM) for 1-2 hours. Include a vehicle control (the solvent used for CNI-1493).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 4-24 hours) to induce an inflammatory response. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatants for cytokine analysis.
-
Harvest the cell lysates for analysis of protein phosphorylation (e.g., Western blot for p-p38 MAPK) or gene expression.
Protocol 3: Measurement of Cytokine Production by ELISA
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits for TNF-α and IL-6.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and the collected cell culture supernatants to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the enzyme conjugate.
-
After another incubation and wash, add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Visualizations
CNI-1493 Signaling Pathway
Caption: CNI-1493 inhibits p38 MAPK phosphorylation, blocking TNF-α translation.
Experimental Workflow for CNI-1493 Treatment
Caption: Workflow for evaluating CNI-1493's effect on primary lung macrophages.
References
- 1. Suppression of Macrophage Activation with CNI-1493 Increases Survival in Infant Rats with Systemic Haemophilus influenzae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-α) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CNI-1493 inhibits monocyte/macrophage tumor necrosis factor by suppression of translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CNI-1493 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] This inhibitory effect is mediated through the modulation of key signaling pathways, primarily the p38 mitogen-activated protein kinase (MAPK) pathway and the Toll-like receptor 4 (TLR4) signaling cascade.[1][3] CNI-1493 has demonstrated therapeutic potential in a variety of inflammatory and autoimmune disorders.
These application notes provide detailed protocols for utilizing established animal models to investigate the efficacy of CNI-1493 in three key disease areas: sepsis/endotoxemia, inflammatory bowel disease (IBD), and Alzheimer's disease.
Mechanism of Action: Targeting Key Inflammatory Pathways
CNI-1493 exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory signaling network.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central regulator of inflammatory responses. Upon activation by cellular stressors or inflammatory cytokines, a phosphorylation cascade leads to the activation of p38 MAPK, which in turn phosphorylates downstream targets, resulting in the production of inflammatory mediators. CNI-1493 has been shown to inhibit the activation of p38 MAPK, thereby dampening the inflammatory cascade.
Caption: CNI-1493 inhibits the p38 MAPK signaling pathway.
Modulation of the TLR4 Signaling Pathway
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering a potent inflammatory response. CNI-1493 has been shown to inhibit TLR4 signaling, thereby reducing the production of pro-inflammatory cytokines in response to bacterial endotoxins. The mechanism involves both MyD88-dependent and TRIF-dependent pathways.
Caption: CNI-1493 modulates the TLR4 signaling pathway.
Animal Model 1: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model is a well-established and highly reproducible model of systemic inflammation that mimics many aspects of sepsis.
Experimental Workflow
Caption: Workflow for LPS-induced endotoxemia model.
Detailed Protocol
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
CNI-1493
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=10-15 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
CNI-1493 + LPS (multiple dose groups can be included)
-
-
CNI-1493 Administration: Administer CNI-1493 or vehicle control intravenously (i.v.) or intraperitoneally (i.p.). A typical dose range for CNI-1493 is 1-10 mg/kg.
-
LPS Challenge: After a predetermined time following CNI-1493 administration (e.g., 30 minutes to 2 hours), induce endotoxemia by intraperitoneal (i.p.) injection of LPS. A lethal or sub-lethal dose can be used, typically ranging from 10-20 mg/kg.[4][5]
-
Monitoring: Monitor mice for survival at regular intervals (e.g., every 12 hours) for up to 7 days.[4] Clinical signs of sickness (piloerection, lethargy, huddled posture) can also be scored.
-
Sample Collection: At specified time points (e.g., 2, 6, 24 hours post-LPS), a subset of animals can be euthanized to collect blood (via cardiac puncture) and tissues (e.g., lung, liver, spleen) for analysis.
Quantitative Data and Endpoints
| Parameter | Method | Expected Outcome with Effective CNI-1493 Treatment |
| Survival Rate | Kaplan-Meier survival analysis | Increased survival rate compared to the LPS-only group. |
| Serum Cytokine Levels | ELISA or Multiplex Assay | Significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. |
| Organ Damage | Histopathological analysis (H&E staining) of lung and liver sections | Reduced inflammatory cell infiltration and tissue damage. |
| Clinical Score | Observation of clinical signs (activity, posture, etc.) | Lower clinical scores indicating reduced disease severity. |
Animal Model 2: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease (IBD) and to evaluate the efficacy of potential therapeutics.
Experimental Workflow
Caption: Workflow for DSS-induced colitis model.
Detailed Protocol
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
CNI-1493
-
Sterile water
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Group Allocation: Randomly assign mice to the following groups (n=8-12 per group):
-
Control (drinking water without DSS)
-
DSS + Vehicle
-
DSS + CNI-1493 (multiple dose groups can be included)
-
-
Colitis Induction: Induce colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 days.[6]
-
CNI-1493 Administration: Administer CNI-1493 or vehicle daily via intraperitoneal (i.p.) injection or oral gavage. The treatment can be prophylactic (starting before DSS) or therapeutic (starting after DSS administration has begun).
-
Termination and Sample Collection: At the end of the study (e.g., day 7 or 10), euthanize the mice. Collect the entire colon and measure its length. A portion of the colon should be fixed in formalin for histology, and another portion can be snap-frozen for myeloperoxidase (MPO) assay and cytokine analysis.
Quantitative Data and Endpoints
| Parameter | Method | Expected Outcome with Effective CNI-1493 Treatment |
| Disease Activity Index (DAI) | Composite score of weight loss, stool consistency, and rectal bleeding.[7][8] | Significant reduction in the DAI score. |
| Colon Length | Measurement from cecum to rectum. | Prevention of colon shortening. |
| Histological Score | H&E staining of colon sections, scored for inflammation, crypt damage, and ulceration.[3] | Reduced histological score, indicating less inflammation and tissue damage. |
| Myeloperoxidase (MPO) Activity | Spectrophotometric assay on colon tissue homogenates. | Decreased MPO activity, reflecting reduced neutrophil infiltration. |
| Tissue Cytokine Levels | ELISA or qPCR on colon tissue homogenates. | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). |
Animal Model 3: TgCRND8 Mouse Model of Alzheimer's Disease
The TgCRND8 mouse model overexpresses a mutant form of human amyloid precursor protein (APP) and develops amyloid plaques and cognitive deficits, recapitulating key features of Alzheimer's disease.
Experimental Workflow
Caption: Workflow for TgCRND8 Alzheimer's disease model.
Detailed Protocol
Materials:
-
TgCRND8 mice and wild-type littermates
-
CNI-1493
-
Morris Water Maze (MWM) apparatus
-
Novel Object Recognition (NOR) test arena and objects
Procedure:
-
Animal Aging and Grouping: Age TgCRND8 mice and wild-type littermates to an appropriate age for intervention (e.g., 3-4 months, before significant plaque deposition). Randomly assign mice to treatment groups:
-
Wild-type + Vehicle
-
TgCRND8 + Vehicle
-
TgCRND8 + CNI-1493
-
-
Chronic CNI-1493 Administration: Administer CNI-1493 or vehicle over a prolonged period (e.g., 2-3 months) via intraperitoneal (i.p.) injection or oral gavage.
-
Behavioral Testing: Conduct cognitive testing, such as the Morris Water Maze (MWM) and Novel Object Recognition (NOR) test, before and after the treatment period.
-
Morris Water Maze (MWM): Assess spatial learning and memory by training mice to find a hidden platform in a pool of opaque water.[9][10] Key parameters to measure include escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Novel Object Recognition (NOR): Evaluate recognition memory by assessing the mouse's preference to explore a novel object over a familiar one.[11] The discrimination index is a key metric.
-
-
Euthanasia and Brain Tissue Collection: Following the final behavioral tests, euthanize the mice and perfuse with saline. Collect the brains; one hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
Quantitative Data and Endpoints
| Parameter | Method | Expected Outcome with Effective CNI-1493 Treatment |
| Spatial Learning and Memory | Morris Water Maze (MWM) | Reduced escape latency and path length during training; increased time in the target quadrant during the probe trial.[10] |
| Recognition Memory | Novel Object Recognition (NOR) | Increased discrimination index, indicating a preference for the novel object. |
| Amyloid Plaque Burden | Immunohistochemistry (e.g., with 6E10 antibody) and image analysis of brain sections | Reduced amyloid plaque number and area in the cortex and hippocampus. |
| Neuroinflammation | Immunohistochemistry for microglial (Iba1) and astrocyte (GFAP) markers | Reduced activation of microglia and astrocytes surrounding amyloid plaques. |
| Brain Cytokine Levels | ELISA or Multiplex Assay on brain homogenates | Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β). |
Conclusion
The animal models and protocols described in these application notes provide a robust framework for evaluating the therapeutic efficacy of CNI-1493 in preclinical settings. By systematically assessing key quantitative endpoints related to inflammation, tissue damage, and functional outcomes, researchers can gain valuable insights into the potential of CNI-1493 as a treatment for sepsis, inflammatory bowel disease, and Alzheimer's disease. The provided diagrams of the signaling pathways and experimental workflows offer a clear visual guide for planning and executing these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acute Increase in O-GlcNAc Improves Survival in Mice With LPS-Induced Systemic Inflammatory Response Syndrome [frontiersin.org]
- 5. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. researchgate.net [researchgate.net]
- 8. socmucimm.org [socmucimm.org]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein-Protein Interactions with CNI-1493 (Semapimod)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound with potent anti-inflammatory properties. It effectively inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1][2]. The primary mechanism of action of CNI-1493 involves the direct inhibition of Toll-like receptor 4 (TLR4) signaling and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway[1][3]. A key molecular target of CNI-1493 is the endoplasmic reticulum chaperone protein gp96 (also known as GRP94), a member of the heat shock protein 90 (HSP90) family. By interfering with the ATP-binding and ATPase activities of gp96, CNI-1493 disrupts the proper trafficking and function of Toll-like receptors, thereby modulating downstream inflammatory signaling cascades[1][4].
These application notes provide detailed protocols and data for utilizing CNI-1493 as a tool to investigate protein-protein interactions (PPIs) within these crucial signaling pathways. The provided methodologies will enable researchers to probe the effects of CNI-1493 on specific molecular interactions, offering insights into its therapeutic potential and the broader mechanisms of inflammatory signaling.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of CNI-1493 on key molecular targets and signaling pathways.
Table 1: Inhibitory Activity of CNI-1493 on gp96 and TLR4 Signaling
| Target/Process | Assay Type | IC50 Value | Cell Type/System | Reference |
| gp96 ATP-binding | In vitro ATP-γS binding assay | ~0.4 µM | Purified gp96 | [1] |
| gp96 ATPase activity | In vitro ATPase assay | ~0.2-0.4 µM | Purified gp96 | [1][3] |
| TLR4 Signaling | LPS-induced signaling assay | ~0.3 µM | Rat IEC-6 cells | [1][2] |
Table 2: Cellular Effects of CNI-1493
| Effect | Concentration Range | Cell Type | Observation | Reference |
| Inhibition of microglia-stimulated glioblastoma invasion | 0-500 nM | Microglia and GL261 glioblastoma cells | Dose-dependent inhibition of invasion. | [3] |
| No effect on serum-stimulated glioblastoma cell invasion | Up to 10 µM | Glioblastoma cells | Demonstrates selectivity for monocytic lineage cells. | [3] |
| No effect on microglia-stimulated glioblastoma proliferation | 200 nM | Microglia and GL261 glioblastoma cells | Specific to invasion, not proliferation. | [3] |
| Decrease in p38-MAPK phosphorylation | Not specified | Macrophages | Significant reduction in phosphorylation. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CNI-1493 and the general workflows for studying its impact on protein-protein interactions.
References
- 1. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel interaction between the TAK1-TAB1-TAB2 and the RCAN1-calcineurin regulatory pathways defines a signaling nodal control point - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CNI-1493 (Semapimod)
Welcome to the technical support center for CNI-1493 (Semapimod). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing CNI-1493 in their experiments by providing comprehensive troubleshooting guides and frequently asked questions regarding its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of CNI-1493 and how do their solubilities differ?
A1: CNI-1493 is available in several forms, primarily as the free base and as hydrochloride (HCl) or tetrahydrochloride salts. The salt forms generally exhibit enhanced aqueous solubility compared to the free base. It is crucial to verify the specific form of CNI-1493 you are working with, as solubility can vary significantly.
Q2: What are the recommended solvents for dissolving CNI-1493?
A2: The recommended solvents for CNI-1493 are primarily water and dimethyl sulfoxide (B87167) (DMSO). The hydrochloride and tetrahydrochloride salt forms are soluble in water.[1] For less soluble forms or for preparing high-concentration stock solutions, DMSO is a suitable alternative.
Q3: How should I prepare a stock solution of CNI-1493?
A3: To prepare a stock solution, it is recommended to start by dissolving the compound in a small amount of an appropriate solvent like DMSO to ensure it is fully dissolved before further dilution into aqueous buffers or cell culture media. For aqueous solutions, the use of sonication or gentle warming (e.g., to 60°C) can aid in dissolution, especially for the tetrahydrochloride salt.
Q4: What are the recommended storage conditions for CNI-1493 powder and stock solutions?
A4: CNI-1493 powder should be stored at -20°C for long-term stability. Stock solutions in DMSO or water should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Some suppliers suggest that aqueous solutions can be stored at 4°C for short-term use, but it is advisable to prepare fresh solutions for optimal results.
Solubility Data
The following table summarizes the reported solubility of different forms of CNI-1493 in various solvents. Please note that these values can vary slightly between batches and suppliers.
| Compound Form | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| CNI-1493 HCl | Water | 14.29 | 19.18 | |
| CNI-1493 Tetrahydrochloride | Water | 2.17 | 2.44 | Ultrasonic and warming to 60°C may be required. |
| CNI-1493 Tetrahydrochloride | DMSO | 1 | 1.12 | Sonication is recommended. |
Troubleshooting Guide
Q1: I'm having trouble dissolving CNI-1493 in water, even though it's the salt form. What should I do?
A1: If you are encountering difficulties with dissolving CNI-1493 salt in water, you can try the following steps:
-
Increase the temperature: Gently warm the solution to 37-60°C.
-
Use sonication: A water bath sonicator can help break up any aggregates and enhance dissolution.
-
Adjust the pH: Although generally soluble in neutral water, slight adjustments in pH might be necessary depending on your specific buffer system. However, be cautious as significant pH changes can affect the stability and activity of the compound.
-
Start with a small amount of DMSO: Dissolve the compound in a minimal volume of DMSO first, and then slowly add your aqueous buffer while vortexing. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent effects.
Q2: My CNI-1493 solution is clear at first, but a precipitate forms after some time or upon dilution. How can I prevent this?
A2: Precipitation upon standing or dilution is a common issue with many small molecules. Here are some potential solutions:
-
Check the final concentration: You may be exceeding the solubility limit of CNI-1493 in your final buffer or media. Try working at a lower final concentration.
-
Mind the buffer composition: Certain salts or high concentrations of other components in your buffer could decrease the solubility of CNI-1493. If possible, try a simpler buffer system for initial experiments.
-
Prepare fresh solutions: CNI-1493 solutions, especially in aqueous buffers, may not be stable for extended periods. It is best practice to prepare solutions fresh before each experiment.
-
Use a carrier protein: For in vitro experiments, the addition of a small amount of serum (e.g., FBS) or albumin to the culture medium can help maintain the solubility of hydrophobic compounds.
Q3: I observe inconsistent results between experiments. Could this be related to solubility issues?
A3: Yes, inconsistent solubility can lead to variability in experimental outcomes. To ensure consistency:
-
Standardize your dissolution protocol: Always use the same solvent, temperature, and dissolution method (e.g., sonication time) when preparing your CNI-1493 solutions.
-
Visually inspect your solution: Before each use, ensure your solution is clear and free of any precipitate. If you observe any solids, try to redissolve them using the methods described above. If the precipitate does not dissolve, it is best to prepare a fresh solution.
-
Filter sterilize your solution: For cell-based assays, filter your final working solution through a 0.22 µm filter. This can remove any small, undissolved particles and ensure sterility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM CNI-1493 Stock Solution in DMSO
-
Weigh out the required amount of CNI-1493 tetrahydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 mg/mL CNI-1493 Working Solution in Saline for In Vivo Studies
-
Prepare a concentrated stock solution of CNI-1493 HCl in sterile water (e.g., 10 mg/mL). Gentle warming and sonication may be necessary to fully dissolve the compound.
-
Allow the stock solution to cool to room temperature.
-
In a sterile tube, dilute the stock solution with sterile saline (0.9% NaCl) to a final concentration of 1 mg/mL.
-
Mix the solution thoroughly by gentle inversion.
-
Visually inspect for any precipitation. If the solution is clear, it is ready for use. Prepare this working solution fresh on the day of the experiment.
Visualizing the Science
To better understand the context of CNI-1493's application, the following diagrams illustrate its mechanism of action and a general experimental workflow.
Caption: CNI-1493 signaling pathway.
Caption: CNI-1493 experimental workflow.
References
Navigating CNI-1493 Treatment: A Guide to Optimizing Concentration for Cell Viability
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of CNI-1493 (Semapimod) in cell viability experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CNI-1493?
A1: CNI-1493 is a synthetic guanylhydrazone compound that acts as a potent anti-inflammatory agent. Its primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[1][2][3] This is achieved by interfering with the p38 MAPK signaling pathway and the upstream TAK1/MKK pathway.[1] Additionally, CNI-1493 can modulate the inflammatory reflex through the vagus nerve.[1][4]
Q2: What is a typical starting concentration range for CNI-1493 in cell culture experiments?
A2: Based on preclinical studies, a common starting range for CNI-1493 in vitro is between 20 nM and 1 µM.[1] For instance, IC₅₀ values for the inhibition of TNF-α, IL-1β, and IL-6 in LPS-stimulated murine macrophages are approximately 20–50 nM.[1] The IC₅₀ for inhibiting TLR4 signaling is around 0.3 µM.[2][3] However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions.
Q3: Is CNI-1493 cytotoxic at high concentrations?
A3: While CNI-1493 is generally selective for cells of the monocytic lineage, high concentrations may exert cytotoxic effects.[2][3] For example, concentrations up to 10 µM did not affect serum-stimulated glioblastoma cell invasion, suggesting a favorable therapeutic window in some cell types.[2][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How does CNI-1493 affect signaling pathways?
A4: CNI-1493 primarily targets inflammatory signaling pathways. It inhibits the phosphorylation of p38-MAPK and can also affect the TLR chaperone gp96, interfering with its ATP-binding and ATPase activities.[2][5] This desensitizes cells to TLR ligands like LPS.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death observed at expected therapeutic concentrations. | Cell line is particularly sensitive to CNI-1493. Incorrect calculation of stock solution concentration. Contamination of cell culture. | Perform a dose-response curve starting from a much lower concentration (e.g., 1 nM) to determine the EC₅₀ and IC₅₀ for your specific cell line. Verify the concentration of your stock solution using spectrophotometry. Check for mycoplasma or bacterial contamination. |
| No observable effect of CNI-1493 on inflammatory response. | CNI-1493 concentration is too low. The specific inflammatory pathway is not mediated by p38 MAPK or TLR signaling. The compound has degraded. | Increase the concentration of CNI-1493 in a stepwise manner. Investigate the key signaling pathways involved in your experimental model. Ensure proper storage of CNI-1493 (-20°C for long-term) and prepare fresh dilutions for each experiment.[1] |
| Inconsistent results between experiments. | Variability in cell seeding density. Differences in incubation time with CNI-1493. Inconsistent stimulation with inflammatory agents (e.g., LPS). | Standardize cell seeding protocols. Optimize and maintain a consistent incubation time. Ensure the concentration and preparation of the inflammatory stimulus are consistent across all experiments. |
| Precipitation of CNI-1493 in culture medium. | The solubility of CNI-1493 may be limited in certain media. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is minimal and does not affect cell viability. |
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of CNI-1493
| Parameter | Concentration | Cell/System Type | Reference |
| IC₅₀ for TNF-α, IL-1β, IL-6 inhibition | ~20–50 nM | LPS-stimulated murine macrophages | [1] |
| IC₅₀ for TLR4 signaling inhibition | ~0.3 µM | - | [2][3] |
| IC₅₀ for gp96 ATPase activity inhibition | ~0.2-0.4 µM | In vitro | [2][5] |
| Inhibition of microglia-stimulated invasion | 0-500 nM | GL261 glioblastoma cells | [2][3] |
| No effect on serum-stimulated invasion | up to 10 µM | Glioblastoma cells | [2][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CNI-1493 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of CNI-1493 Dilutions: Prepare a series of CNI-1493 dilutions in complete culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM. Also, include a vehicle control (medium with the same concentration of solvent used to dissolve CNI-1493, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared CNI-1493 dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of cell viability) and to select a non-toxic concentration for subsequent experiments.
Visualizations
Caption: Experimental workflow for determining the optimal CNI-1493 concentration.
Caption: CNI-1493 inhibits pro-inflammatory signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Semapimod - Wikipedia [en.wikipedia.org]
- 5. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CNI-1493 (Semapimod) Formulation and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the aggregation of CNI-1493 (semapimod) in solution. The following information is curated to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is CNI-1493 and what is its primary mechanism of action?
A1: CNI-1493, also known as semapimod (B1236278), is a tetravalent guanylhydrazone compound with potent anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4] It also inhibits the activation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][3] Recent studies suggest that CNI-1493 may also exert its anti-inflammatory effects by stimulating the vagus nerve, activating the cholinergic anti-inflammatory pathway.[1]
Q2: What are the recommended solvents for dissolving CNI-1493?
A2: CNI-1493, particularly as semapimod tetrahydrochloride, is soluble in water and Dimethyl Sulfoxide (DMSO).[5] For in vivo studies, CNI-1493 has been formulated in water for intravenous administration.[6][7]
Q3: How should I prepare a stock solution of CNI-1493?
A3: To prepare a stock solution, dissolve CNI-1493 in the desired solvent (e.g., sterile water or DMSO). To aid dissolution, especially in aqueous solutions, the use of sonication and gentle warming (e.g., up to 60°C) is recommended.[3] For aqueous stock solutions intended for cell culture or in vivo use, it is advisable to filter the final solution through a 0.22 μm sterile filter.[3]
Q4: What are the optimal storage conditions for CNI-1493 powder and stock solutions?
A4: CNI-1493 powder should be stored at -20°C in a dry, dark place. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]
Troubleshooting Guide: CNI-1493 Aggregation in Solution
Issue: I am observing precipitation or aggregation in my CNI-1493 solution.
This guide provides potential causes and solutions to address the aggregation of CNI-1493 in solution.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Solubility | CNI-1493 may not have fully dissolved. Use sonication and/or gentle warming (up to 60°C) to facilitate dissolution in aqueous buffers.[3] For DMSO stock solutions, ensure the final concentration in your aqueous medium does not exceed the solubility limit of CNI-1493. |
| Suboptimal pH | The pH of the solution can significantly impact the stability of peptides and small molecules. While specific data for CNI-1493 is limited, it is advisable to maintain a pH where the compound is most stable. For many compounds, this is often slightly acidic to neutral. Consider performing a pH-stability study to determine the optimal pH range for your specific application. |
| High Concentration | Higher concentrations of peptides and small molecules can increase the likelihood of aggregation. If possible, try working with lower concentrations of CNI-1493. |
| Temperature Fluctuations | Repeated freeze-thaw cycles can induce aggregation. Always aliquot stock solutions into single-use volumes to minimize temperature fluctuations.[3] |
| Ionic Strength | The ionic strength of the buffer can influence solubility and aggregation. The effect is compound-specific. In some cases, increasing ionic strength can enhance solubility ("salting-in"), while in others it can lead to precipitation ("salting-out").[8][9] If aggregation is observed, consider adjusting the salt concentration of your buffer. |
| Lack of Stabilizing Excipients | For challenging formulations, the addition of excipients may be necessary. While specific data for CNI-1493 is not available, common strategies for preventing peptide aggregation include the use of surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine). These should be tested for compatibility and effectiveness. |
Quantitative Data Summary
The following table summarizes the available solubility data for CNI-1493 (semapimod tetrahydrochloride).
| Solvent | Concentration | Conditions | Source |
| Water | 2.17 mg/mL (2.44 mM) | Requires ultrasonic and warming to 60°C | [3] |
| Water | 14.29 mg/mL (19.18 mM) | Not specified | MedKoo Biosciences |
| DMSO | 1 mg/mL (1.12 mM) | Sonication is recommended | [5] |
Experimental Protocols
Protocol 1: Preparation of CNI-1493 Stock Solution
-
Weighing: Accurately weigh the desired amount of CNI-1493 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of sterile water or DMSO to achieve the target concentration.
-
Dissolution:
-
For DMSO, vortex gently until the powder is fully dissolved. Sonication can be used if necessary.
-
For water, vortex the solution and place it in an ultrasonic water bath. Gentle warming up to 60°C can be applied to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization (for aqueous solutions): Filter the solution through a 0.22 μm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials. Store at -20°C for up to one month or -80°C for up to six months.[3]
Protocol 2: Assessment of CNI-1493 Aggregation by Size Exclusion Chromatography (SEC)
Note: This is a general protocol and may need optimization for CNI-1493.
-
Sample Preparation: Prepare CNI-1493 solutions under different conditions to be tested (e.g., different buffers, pH, ionic strengths, or after stress conditions like elevated temperature).
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a suitable size-exclusion column and a UV detector.
-
Mobile Phase: Prepare a mobile phase that is compatible with CNI-1493 and the column. A common mobile phase consists of a phosphate (B84403) buffer with a specific salt concentration (e.g., 100 mM sodium phosphate, 250 mM sodium chloride, pH 6.8).
-
Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject a suitable volume (e.g., 100 µL) of the CNI-1493 sample.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm).
-
-
Data Interpretation: Analyze the chromatogram for the presence of high molecular weight species (aggregates), which will elute earlier than the monomeric CNI-1493 peak. Quantify the percentage of monomer and aggregates by integrating the peak areas.
Visualizations
Caption: CNI-1493 inhibits p38 MAPK and stimulates the vagus nerve.
Caption: Workflow for assessing CNI-1493 aggregation.
Caption: Decision tree for troubleshooting CNI-1493 aggregation.
References
- 1. Semapimod - Wikipedia [en.wikipedia.org]
- 2. Specific inhibition of macrophage-derived proinflammatory cytokine synthesis with a tetravalent guanylhydrazone CNI-1493 accelerates early islet graft function posttransplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semapimod tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase Separation and Aggregation of α‐Synuclein Diverge at Different Salt Conditions - PMC [pmc.ncbi.nlm.nih.gov]
CNI103 off-target effects in primary cells
Welcome to the technical support center for CNI103. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in primary cell-based experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and metabolically stable cell-permeable peptide inhibitor of calcineurin.[1][2] Its primary mechanism of action is the selective blockade of the interaction between the protein phosphatase calcineurin and the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1][3][4] Specifically, this compound prevents the calcineurin-mediated dephosphorylation of NFATc3, which is a critical step for its nuclear translocation and subsequent activation of target gene transcription.[2][3]
Q2: What are the known on-target effects of this compound in primary cells?
The primary on-target effect of this compound is the inhibition of the calcineurin-NFAT signaling pathway. This has been demonstrated to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in primary immune cells like macrophages stimulated with lipopolysaccharide (LPS).[1]
Q3: Is this compound related to CNI-1493?
While the names are similar, this compound and CNI-1493 are distinct molecules. This compound is a peptide-based inhibitor of the calcineurin-NFAT interaction. In contrast, CNI-1493 (semapimod) is a tetravalent guanylhydrazone compound that suppresses macrophage activation and proinflammatory cytokine synthesis through a different mechanism, potentially involving the p38 MAP kinase pathway.
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound on a broad panel of kinases or other cellular targets. The existing literature emphasizes its high potency and selectivity for the calcineurin-NFAT interaction.[3][4] However, as with any small molecule or peptide inhibitor, the potential for off-target interactions cannot be entirely excluded. Researchers should perform their own selectivity profiling in the context of their specific primary cell model.
Q5: What are some potential, unconfirmed off-target pathways to consider?
Given that this compound is a peptide, off-target effects might differ from those of traditional small molecule kinase inhibitors. However, researchers should consider pathways that are structurally related to the calcineurin-NFAT binding interface or pathways that are sensitive to modulation of phosphatase activity. It is good practice to assess the phosphorylation status of key signaling nodes in pathways of interest (e.g., MAPK/ERK, PI3K/Akt) in the presence of this compound.
Troubleshooting Guides
Problem 1: High cytotoxicity or low viability in primary cells after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the tolerance level of your primary cells (typically <0.1%). Run a solvent-only control. |
| This compound concentration too high | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cell type. Start with a low concentration (e.g., 10 nM) and titrate up. |
| Poor primary cell health | Ensure your primary cells are healthy and viable before starting the experiment. Check for signs of stress or contamination. Use proper cell handling techniques.[5][6][7] |
| Contamination | Regularly test your cell cultures for mycoplasma and other microbial contaminants.[8][9][10][11][12] |
| On-target toxicity in specific cell types | The calcineurin-NFAT pathway can be crucial for the survival of certain primary cell types. If on-target toxicity is suspected, consider using a lower concentration of this compound or a shorter treatment duration. |
Problem 2: Inconsistent or no effect of this compound on the target pathway (NFAT signaling).
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Confirm the optimal working concentration of this compound for your cell type and stimulation conditions through a dose-response experiment. |
| Ineffective cellular uptake | This compound is designed to be cell-permeable. However, uptake efficiency can vary between cell types. Confirm target engagement by assessing the phosphorylation status of NFAT or a downstream target. |
| Incorrect timing of treatment | The timing of this compound addition relative to cell stimulation is critical. For inhibiting activation-induced responses, pre-incubation with this compound before stimulation is often necessary. Optimize the pre-incubation time (e.g., 30-60 minutes). |
| Degradation of this compound | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low NFAT activation in control cells | Confirm that your stimulation protocol (e.g., LPS, PMA/Ionomycin) is effectively activating the NFAT pathway in your primary cells by including a positive control. |
Problem 3: Unexpected changes in cytokine profiles not limited to NFAT-regulated genes.
| Possible Cause | Troubleshooting Step |
| Potential off-target effects | This may indicate that this compound is affecting other signaling pathways. Perform a broader analysis of signaling pathways (e.g., Western blot for key phosphoproteins, RNA-seq) to identify affected off-targets. |
| Indirect effects of NFAT inhibition | The inhibition of NFAT signaling can have downstream consequences on other pathways. The observed changes might be an indirect result of the on-target effect. |
| Differential effects on mixed cell populations | In a mixed primary cell culture, this compound may have different effects on various cell types, leading to a complex overall change in the cytokine milieu. Analyze cytokine production in specific cell subsets using intracellular cytokine staining and flow cytometry. |
Quantitative Data on Off-Target Effects
As specific off-target kinase screening data for this compound is not publicly available, the following table is a hypothetical example illustrating the type of data researchers should aim to generate to characterize the selectivity of this compound. This data can be obtained through commercially available kinase profiling services.
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 1 µM this compound | IC50 (nM) |
| Calcineurin (PPP3CA) | 98% | 16 |
| Kinase A | 5% | >10,000 |
| Kinase B | 2% | >10,000 |
| Kinase C | 8% | >10,000 |
| ... (and so on for a broad panel of kinases) | ... | ... |
Experimental Protocols
Protocol 1: Assessment of this compound Effect on NFATc3 Nuclear Translocation in Primary Macrophages
Objective: To determine the effect of this compound on the nuclear translocation of NFATc3 in primary macrophages following stimulation.
Materials:
-
Primary macrophages
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NFATc3
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed primary macrophages on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 2 hours. Include an unstimulated control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-NFATc3 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of NFATc3.
Protocol 2: Intracellular Cytokine Staining for TNF-α in Primary T-cells
Objective: To measure the effect of this compound on the production of TNF-α in stimulated primary T-cells by flow cytometry.
Materials:
-
Primary T-cells
-
Complete RPMI medium
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A (protein transport inhibitor)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable viability dye
-
Surface marker antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer (commercially available kits are recommended)
-
Intracellular antibody: anti-TNF-α
-
Flow cytometer
Procedure:
-
Resuspend primary T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat the cells with this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) for 4-6 hours at 37°C. Add Brefeldin A (10 µg/mL) for the final 2-4 hours of stimulation. Include an unstimulated control.
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Wash with FACS buffer.
-
Stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Wash with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with anti-TNF-α antibody for 30 minutes at room temperature in the dark.
-
Wash with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of TNF-α positive cells within the desired T-cell subsets (e.g., CD4+ or CD8+).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Genome-wide CRISPR Screens in Primary Human T Cells Reveal Key Regulators of Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR Screens in Primary Human T Cells Reveal Key Regulators of Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR activation and interference screens decode stimulation responses in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Metabolic Stability of CNI-1493
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the metabolic stability of CNI-1493. The information is presented in a question-and-answer format to directly address potential issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important to assess for a compound like CNI-1493?
Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes. A compound with low metabolic stability is rapidly metabolized, which can lead to a short half-life, low bioavailability, and high clearance in the body. Assessing the metabolic stability of CNI-1493 is crucial for predicting its pharmacokinetic profile and determining its potential as a therapeutic agent.
Q2: Which in vitro assays are most common for evaluating the metabolic stability of a new chemical entity?
The two most common and foundational in vitro assays for determining metabolic stability are:
-
Liver Microsomal Stability Assay: This assay evaluates the metabolism of a compound by Phase I enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2][3][4][5]
-
Plasma Stability Assay: This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by enzymes present in the blood, such as esterases and hydrolases.[6][7][8][9]
Q3: What are the key parameters obtained from a microsomal stability assay?
The primary outputs of a microsomal stability assay are:
-
In vitro half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.[3] A longer half-life suggests greater stability.
-
Intrinsic Clearance (CLint): The rate of metabolism by liver enzymes, independent of blood flow.[3] A lower intrinsic clearance indicates better stability.
These parameters are crucial for predicting in vivo hepatic clearance.
Q4: When should I perform a plasma stability assay for CNI-1493?
A plasma stability assay is particularly important if the chemical structure of CNI-1493 contains functional groups susceptible to hydrolysis, such as esters or amides.[6][7] Significant instability in plasma can lead to rapid degradation of the compound before it reaches its target, resulting in poor efficacy.[6][7]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my microsomal stability assay.
-
Possible Cause: Inconsistent pipetting of the compound, microsomes, or NADPH regenerating system.
-
Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal suspensions. Prepare a master mix of the reaction components to add to the wells, rather than adding each component individually.
-
Possible Cause: Poor solubility of CNI-1493 in the incubation buffer.
-
Solution: Check the final concentration of the organic solvent (e.g., DMSO) in the incubation; it should typically be less than 1%. If solubility is still an issue, consider lowering the compound concentration.
-
Possible Cause: Time-dependent degradation of NADPH.
-
Solution: Prepare the NADPH regenerating system fresh just before the experiment. Keep it on ice until use.
Issue 2: My positive control compound shows no degradation in the microsomal stability assay.
-
Possible Cause: Inactive microsomes or a problem with the NADPH regenerating system.
-
Solution: Verify the storage conditions and expiration date of the liver microsomes. Use a new, validated lot of microsomes if necessary. Ensure all components of the NADPH regenerating system are correctly prepared and at the appropriate concentrations.[2] Run a well-characterized, high-clearance positive control to confirm assay performance.
Issue 3: CNI-1493 shows rapid disappearance in the absence of NADPH in the microsomal assay.
-
Possible Cause: The compound may be unstable in the buffer, bind non-specifically to the plasticware, or be metabolized by NADPH-independent enzymes.
-
Solution: Run a control incubation without microsomes to assess chemical stability. Use low-binding plates. If degradation persists in the absence of NADPH but requires microsomes, it may indicate metabolism by enzymes like UDP-glucuronosyltransferases (UGTs), which require a different cofactor (UDPGA).[10]
Issue 4: The half-life of my compound in the plasma stability assay is very short, but it is stable in heat-inactivated plasma.
-
Possible Cause: The compound is likely being degraded by enzymes in the plasma.
-
Solution: This is a valid experimental outcome. The comparison with heat-inactivated plasma confirms that the degradation is enzymatic. This information is valuable for understanding the compound's overall stability profile.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of CNI-1493 using liver microsomes.
1. Materials:
-
CNI-1493
-
Pooled liver microsomes (human, rat, or other species of interest)[2][3]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[1]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1][2]
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Internal Standard (for LC-MS/MS analysis)
-
Acetonitrile (B52724) or Methanol (ice-cold, for stopping the reaction)[2]
-
96-well plates
-
Incubator/shaker set to 37°C[1]
-
Centrifuge
2. Procedure:
-
Prepare stock solutions of CNI-1493, positive controls, and internal standard.
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer.
-
Add CNI-1493 to initiate a pre-incubation at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is considered T=0.[3]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[3]
-
Seal the plate, vortex, and centrifuge at high speed to precipitate the proteins.[2]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of CNI-1493.
Plasma Stability Assay
This protocol describes a method to evaluate the stability of CNI-1493 in plasma.
1. Materials:
-
CNI-1493
-
Pooled plasma (human, rat, etc., with anticoagulant like heparin)[6]
-
Phosphate-buffered saline (PBS)
-
Positive control (a compound known to be unstable in plasma, e.g., an ester-containing drug)
-
Internal Standard
-
Acetonitrile or Methanol (ice-cold)
-
96-well plates
-
Incubator set to 37°C[7]
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Thaw the pooled plasma at 37°C.
-
Prepare a working solution of CNI-1493 in a suitable solvent.
-
Add the plasma to the wells of a 96-well plate.
-
Add the CNI-1493 working solution to the plasma to start the incubation. This is T=0.
-
Incubate the plate at 37°C.[6]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile with the internal standard.[6]
-
Seal the plate, vortex, and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining CNI-1493.
Data Presentation
The quantitative data from these assays can be summarized as follows:
Table 1: Microsomal Stability of CNI-1493
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| t½ (min) | [Insert Value] | [Insert Value] |
| CLint (µL/min/mg protein) | [Insert Value] | [Insert Value] |
| % Remaining at 60 min | [Insert Value] | [Insert Value] |
Table 2: Plasma Stability of CNI-1493
| Parameter | Human Plasma | Rat Plasma |
| t½ (min) | [Insert Value] | [Insert Value] |
| % Remaining at 120 min | [Insert Value] | [Insert Value] |
Visualizations
Caption: Workflow for the in vitro liver microsomal stability assay.
Caption: Relationship between in vitro systems and metabolic pathways.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. mttlab.eu [mttlab.eu]
- 11. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CNI-1493 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the proinflammatory cytokine inhibitor, CNI-1493 (Semapimod).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
-
Q1: What is the primary mechanism of action of CNI-1493? A1: CNI-1493 is a potent anti-inflammatory agent that deactivates macrophages and inhibits the production of proinflammatory cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] Its mechanism involves the suppression of the p38 MAPK signaling pathway and interaction with the TLR chaperone gp96.
-
Q2: How should CNI-1493 be stored? A2: For long-term storage, CNI-1493 should be stored at -20°C.
-
Q3: How do I prepare a stock solution of CNI-1493? A3: CNI-1493 is soluble in water. To prepare a stock solution, dissolve the compound in sterile, nuclease-free water. For example, to make a 10 mM stock solution, dissolve the appropriate amount of CNI-1493 in water and filter-sterilize. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Experiments
-
Q4: I am seeing high variability in my in vitro cytokine inhibition assays. What are the potential causes? A4: High variability can stem from several factors:
-
Cell Health and Density: Ensure your cells (e.g., RAW 264.7 macrophages) are healthy, within a consistent passage number, and plated at a uniform density for each experiment. Over-confluent or stressed cells can respond differently to stimuli.
-
LPS Potency: The activity of Lipopolysaccharide (LPS), a common macrophage stimulant, can vary between lots. It is advisable to test each new lot of LPS to determine the optimal concentration for stimulation.
-
Inconsistent Incubation Times: Adhere strictly to the pre-incubation time with CNI-1493 and the subsequent stimulation time with LPS.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of CNI-1493, LPS, and other reagents.
-
CNI-1493 Degradation: Ensure the CNI-1493 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
-
Q5: What is a good starting concentration range for CNI-1493 in cell culture experiments? A5: Based on literature, the half-maximal inhibitory concentration (IC50) for CNI-1493's suppression of TNF-α in LPS-stimulated human peripheral blood mononuclear cells is approximately 600 nM.[1] For initial experiments in cell lines like RAW 264.7, a dose-response curve ranging from 100 nM to 10 µM is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Q6: My Western blot results for phosphorylated p38 MAPK are inconsistent. What can I do? A6: Inconsistent Western blot results can be due to:
-
Timing of Cell Lysis: The phosphorylation of p38 MAPK is a transient event. Ensure that you lyse the cells at the optimal time point after stimulation. A time-course experiment (e.g., 15, 30, 60 minutes post-LPS stimulation) can help determine the peak phosphorylation.
-
Phosphatase Activity: Use phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target protein.
-
Protein Loading: Ensure equal protein loading across all lanes of your gel. Perform a protein quantification assay (e.g., BCA assay) and normalize your samples. Use a loading control, such as β-actin or GAPDH, to confirm equal loading.
-
Antibody Quality: Use high-quality primary and secondary antibodies that have been validated for the detection of phosphorylated and total p38 MAPK.
-
Quantitative Data Summary
The following tables summarize key quantitative data for CNI-1493 experiments.
| Parameter | Cell Type | Value | Reference |
| IC50 for TNF-α Inhibition | Human Peripheral Blood Mononuclear Cells | ~600 nM | [1] |
| Recommended Concentration Range (In Vitro) | Macrophage Cell Lines (e.g., RAW 264.7) | 100 nM - 10 µM | General Recommendation |
| Reagent | Recommended Starting Concentration | Typical Incubation Time |
| LPS (for RAW 264.7) | 100 ng/mL - 1 µg/mL | 4 - 24 hours |
| CNI-1493 | 100 nM - 10 µM | 1 - 2 hours (pre-incubation) |
Key Experimental Protocols
1. In Vitro Macrophage Stimulation and Cytokine Quantification (ELISA)
This protocol describes the stimulation of RAW 264.7 macrophage cells with LPS to induce cytokine production and its inhibition by CNI-1493.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
CNI-1493 Treatment: The next day, replace the medium with fresh medium containing various concentrations of CNI-1493 (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) or vehicle (water). Pre-incubate the cells for 1-2 hours.
-
LPS Stimulation: After pre-incubation, add LPS to a final concentration of 1 µg/mL to stimulate the cells. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 4-24 hours to allow for cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
2. Western Blot for Phosphorylated p38 MAPK
This protocol details the detection of phosphorylated p38 MAPK in cell lysates by Western blot.
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with CNI-1493 and stimulate with LPS as described in the protocol above.
-
Cell Lysis: At the desired time point post-LPS stimulation (e.g., 30 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
Visualizations
Caption: CNI-1493 inhibits proinflammatory cytokine production by targeting gp96 and p38 MAPK.
Caption: Workflow for in vitro analysis of CNI-1493 effects on macrophage activation.
References
CNI103 quality control for in vitro assays
This Technical Support Center provides guidance for the use of CNI-1493 (Semapimod) in in vitro assays. CNI-1493 is a synthetic guanylhydrazone compound that acts as a macrophage-deactivating agent by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which in turn suppresses the production of pro-inflammatory cytokines.[1][2][3][4][5][6]
Note: This document addresses inquiries for "CNI103," assuming a typographical error for the well-documented compound CNI-1493.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for CNI-1493? CNI-1493 is a selective inhibitor of the p38 MAPK signaling pathway.[1][2][5] This pathway is activated by cellular stress and cytokines, leading to the production of inflammatory mediators like TNF-α and IL-6.[1][5][7] By inhibiting the phosphorylation and activation of p38 MAPK, CNI-1493 effectively reduces the synthesis and release of these pro-inflammatory cytokines.[5][8]
2. How should I dissolve and store CNI-1493? For in vitro use, CNI-1493 is typically dissolved in a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the DMSO stock is further diluted in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%.
3. What is the stability of CNI-1493 in culture medium? Like many small molecule inhibitors, the stability of CNI-1493 in aqueous culture medium at 37°C can be limited. It is recommended to prepare fresh dilutions from the frozen DMSO stock for each experiment. If long-term incubation is required, the medium may need to be replaced with freshly diluted compound periodically (e.g., every 24-48 hours) to maintain its effective concentration.
4. At what concentrations is CNI-1493 typically effective in vitro? The effective concentration of CNI-1493 can vary significantly depending on the cell type and the specific assay. Generally, concentrations for inhibiting cytokine release are in the nanomolar to low micromolar range. For assessing effects on cell viability, higher concentrations may be required.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Quantitative Data Summary
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] IC50 values for CNI-1493 and other p38 inhibitors can vary widely based on the cell line, stimulus, and assay conditions.
Table 1: Representative IC50 Values for p38 Inhibitors in Various Assays
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 Value |
|---|---|---|---|---|
| CNI-1493 | TNF-α Release | Human Whole Blood | LPS | ~283 nM |
| SR-318 (p38α inhibitor) | p38α Phosphorylation | - | - | 5 nM |
| SR-318 (p38β inhibitor) | p38β Phosphorylation | - | - | 32 nM |
| Compound 2 | Cytotoxicity (Crystal Violet) | HCT116 (Colon Cancer) | - | 0.34 µM[9] |
| Compound 1 | Cytotoxicity (Crystal Violet) | HCT116 (Colon Cancer) | - | 22.4 µM[9] |
Note: Data is compiled from various sources and should be used as a guideline. Researchers should determine IC50 values for their specific system.[8]
Visualized Pathways and Workflows
dot
Caption: p38 MAPK signaling pathway and the inhibitory action of CNI-1493.
dot
Caption: General experimental workflow for in vitro testing of CNI-1493.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with CNI-1493.
1. Issue: Inconsistent or No Inhibition of Cytokine Production
-
Possible Cause 1: CNI-1493 Degradation. The compound may have degraded due to improper storage or instability in the culture medium.
-
Solution: Use freshly prepared dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Ensure the stock has been stored correctly at -20°C or below.
-
-
Possible Cause 2: Suboptimal Concentration. The concentration used may be too low to effectively inhibit p38 MAPK in your specific cell type.
-
Solution: Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the IC50 for your experimental setup.
-
-
Possible Cause 3: Cell Health/Response. The cells may not be healthy or responsive to the stimulus (e.g., LPS).
-
Solution: Check cell viability before starting the experiment. Ensure your positive control (stimulus alone, no inhibitor) shows a robust cytokine response.
-
2. Issue: High Cell Death or Unexpected Cytotoxicity
-
Possible Cause 1: High DMSO Concentration. The final concentration of the vehicle (DMSO) in the culture well may be toxic to the cells.
-
Solution: Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Include a "vehicle control" (cells + stimulus + DMSO equivalent) to assess solvent toxicity.
-
-
Possible Cause 2: On-target or Off-target Toxicity of CNI-1493. At high concentrations, CNI-1493 itself may induce cytotoxicity.
3. Issue: Precipitate Formation in Culture Medium
-
Possible Cause: Poor Solubility. CNI-1493 may precipitate out of the aqueous culture medium, especially at higher concentrations or if not mixed properly.
-
Solution: Ensure the DMSO stock is fully dissolved before diluting. When diluting into the medium, vortex or pipette vigorously to ensure proper mixing. Visually inspect wells for precipitation under a microscope. If precipitation occurs, consider using a lower concentration or a different formulation if available.
-
dot
Caption: Troubleshooting decision tree for CNI-1493 in vitro experiments.
Detailed Experimental Protocols
Protocol 1: Cytokine Release Assay (via ELISA)
This protocol outlines the measurement of TNF-α release from LPS-stimulated macrophages.
-
Cell Plating: Seed murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of CNI-1493 in culture medium from a DMSO stock. Also prepare a vehicle control with the same final DMSO concentration.
-
Pre-treatment: Carefully remove the old medium from the cells and add 100 µL of the CNI-1493 dilutions or vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add 10 µL of lipopolysaccharide (LPS) to achieve a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2. The optimal time should be determined empirically.
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[7][15][16]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol should be run in parallel to functional assays to rule out cytotoxicity.[12][14]
-
Experiment Setup: Plate and treat cells with CNI-1493 and stimulus as described in Protocol 1. Include wells with medium only (background control) and cells with vehicle (viability control).
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate overnight in a humidified chamber at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the background absorbance.
Protocol 3: Western Blot for p38 MAPK Phosphorylation
This protocol assesses the direct inhibitory effect of CNI-1493 on its target.[8][17][18]
-
Cell Treatment: Plate cells (e.g., HeLa, THP-1) in 6-well plates. When they reach 80-90% confluency, serum-starve for 4-6 hours if necessary to reduce basal phosphorylation.[8] Pre-treat with CNI-1493 for 1-2 hours.
-
Stimulation: Stimulate the cells with a p38 activator (e.g., Anisomycin, 10 µg/mL) for 30 minutes.[8]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[8][19]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
Analysis: Quantify band intensities using densitometry software. The inhibitory effect is measured by the decrease in the ratio of phosphorylated p38 to total p38.
References
- 1. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 17. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: CNI-1493 In Vivo Delivery
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing CNI-1493 (Semapimod) in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with its delivery and use.
Frequently Asked Questions (FAQs)
Q1: What is CNI-1493 and what is its primary mechanism of action?
A1: CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone with potent anti-inflammatory properties. Its primary mechanism involves the deactivation of macrophages and the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] It achieves this by inhibiting the activation of key signaling pathways, including the p38 MAP kinase and NF-κB pathways.[2] A significant aspect of its in vivo action is also believed to be mediated through the stimulation of the vagus nerve, activating the cholinergic anti-inflammatory pathway.
Q2: What are the common forms of CNI-1493 available and how do they differ in solubility?
A2: CNI-1493 is available as a free base and as a hydrochloride (HCl) or tetrahydrochloride salt. The hydrochloride salts are generally soluble in water, which can simplify formulation for in vivo studies.[1] The free base form may have lower aqueous solubility, potentially requiring the use of co-solvents.
Q3: What is a suitable vehicle for in vivo administration of CNI-1493?
A3: The choice of vehicle depends on the form of CNI-1493 being used and the route of administration. For the water-soluble hydrochloride salt, sterile water or saline can be used.[3] For formulations requiring co-solvents, a mixture of DMSO with an aqueous vehicle like saline or phosphate-buffered saline (PBS) is a common starting point. To avoid toxicity, the final concentration of DMSO should be kept to a minimum, ideally below 10%. Other vehicles that can be considered, especially if precipitation is an issue, include polyethylene (B3416737) glycol (PEG), Tween 80, and cyclodextrins.
Q4: How should I store CNI-1493 solutions for in vivo use?
A4: For short-term storage (days to weeks), stock solutions of CNI-1493 can be kept at 0-4°C. For long-term storage (months), it is recommended to store solutions at -20°C.[1] It is advisable to prepare fresh solutions for each experiment to ensure consistency, especially if the solution is a suspension.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of CNI-1493 during formulation or upon injection. | - Low aqueous solubility of the CNI-1493 free base.- High concentration of CNI-1493 exceeding its solubility limit.- Dilution of a DMSO stock solution in an aqueous buffer leading to precipitation. | - Use the hydrochloride salt form of CNI-1493, which is more water-soluble.- Prepare a formulation with co-solvents such as PEG300/400 or surfactants like Tween 80 to enhance solubility.- When diluting a DMSO stock, do so gradually while vortexing the aqueous solution.- Consider using a cyclodextrin-based formulation to improve solubility. |
| Inconsistent or lack of efficacy in vivo. | - Degradation of CNI-1493 due to improper storage.- Insufficient bioavailability due to poor formulation or rapid metabolism.- Incorrect dosage or route of administration for the specific animal model. | - Prepare fresh solutions before each experiment and store them properly.- Optimize the formulation to improve solubility and stability.- Conduct a dose-response study to determine the optimal dose for your model.- Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) that may offer better bioavailability. |
| Animal distress or toxicity post-injection. | - Toxicity from the vehicle, particularly at high concentrations of DMSO.- The pH of the formulation is not physiological.- Rapid injection causing local irritation. | - Reduce the concentration of DMSO in the final formulation to less than 10%, or as low as possible.- Ensure the final formulation is pH-neutral.- Administer the injection slowly and monitor the animals for any adverse reactions.- Run a vehicle-only control group to assess the toxicity of the vehicle itself. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration Routes for CNI-1493
| Animal Model | Route of Administration | Dosage | Reference |
| Mice (endotoxemia) | Intravenous (i.v.) | 1-5 mg/kg | [1] |
| Rats (colitis) | Intraperitoneal (i.p.) | 2.5 mg/kg/day | [1] |
| Mice (xenograft cancer) | Intraperitoneal (i.p.) | 5-10 mg/kg | [1] |
| Rats (vasospasm) | Local injection | 200 µg in 8 µL dH₂O | [3] |
| Rats (inflammation) | Intravenous (i.v.) | 5 mg/kg | [4] |
| Rats (inflammation) | Intracerebroventricular (i.c.v.) | 0.1-1,000 ng/kg | [4] |
| Obese Zucker rats | Intraperitoneal (i.p.) | 5 mg/kg daily for 2 weeks | [5] |
Experimental Protocols
Protocol 1: Preparation of CNI-1493 for Intraperitoneal Injection
-
Materials:
-
CNI-1493 hydrochloride
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional)
-
Polyethylene glycol 400 (PEG 400) (optional)
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure for Aqueous Formulation:
-
Calculate the required amount of CNI-1493 HCl based on the desired dose and the weight of the animals.
-
Under sterile conditions, dissolve the CNI-1493 HCl in sterile saline to the final desired concentration.
-
Vortex gently until the compound is completely dissolved.
-
Visually inspect the solution for any particulates before injection.
-
-
Procedure for Co-solvent Formulation (if needed):
-
First, dissolve the calculated amount of CNI-1493 in a small volume of DMSO.
-
In a separate sterile vial, prepare the final vehicle by mixing PEG 400 and sterile saline (e.g., a 40:60 ratio of PEG 400 to saline).
-
Slowly add the CNI-1493/DMSO stock solution to the PEG 400/saline vehicle while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO is below 10%.
-
Protocol 2: In Vivo Administration of CNI-1493
-
Animal Handling:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Record the body weight of each animal before dosing to calculate the precise injection volume.
-
-
Dosing:
-
Gently restrain the animal.
-
For intraperitoneal (i.p.) injection, use an appropriate needle size (e.g., 25-27 gauge for mice).
-
Inject the calculated volume of the CNI-1493 formulation into the lower abdominal quadrant, avoiding the midline.
-
Administer the injection slowly to minimize discomfort and local irritation.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Regularly monitor the animals for signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
Include a vehicle-only control group to differentiate the effects of the drug from those of the vehicle.
-
Visualizations
Signaling Pathways
Caption: CNI-1493 inhibits inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for a typical CNI-1493 in vivo study.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
strategies to reduce CNI103 degradation in cell culture
Welcome to the technical support center for CNI-1493, also known as Semapimod. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using CNI-1493 in cell culture experiments and troubleshooting potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is CNI-1493 and what is its primary mechanism of action?
A1: CNI-1493, or Semapimod, is an investigational anti-inflammatory agent.[1] Its mechanism of action is multifaceted, primarily involving the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.[2][3][4] It has been shown to inhibit the activation of p38 MAP kinase and TLR4 signaling.[2][5][6] The primary in vivo mode of action is thought to be through the stimulation of the vagus nerve, which in turn down-regulates inflammatory pathways.[1]
Q2: My CNI-1493 solution appears to have lost activity. What are the potential reasons?
A2: Loss of CNI-1493 activity in your cell culture experiments can stem from several factors related to its degradation. The most common causes are improper storage, repeated freeze-thaw cycles, exposure to light, and suboptimal pH of the culture medium. CNI-1493 is sensitive to these conditions, which can lead to its chemical breakdown and subsequent loss of biological function.
Q3: How should I properly prepare and store CNI-1493 stock solutions?
A3: For optimal stability, CNI-1493 stock solutions should be prepared and stored according to the recommendations summarized in the table below. It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[2] Solutions should be stored in tightly sealed, light-protecting tubes.
Q4: Is CNI-1493 sensitive to light?
A4: Yes, it is recommended to store CNI-1493 solutions protected from light.[2] Exposure to light can induce photodegradation, reducing the compound's potency. When working with CNI-1493, especially during dilutions and additions to cell cultures, it is advisable to minimize its exposure to direct light.
Q5: Can the pH of my cell culture medium affect CNI-1493 stability?
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CNI-1493.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition of cytokine production. | 1. Degradation of CNI-1493 stock solution: Improper storage, repeated freeze-thaw cycles, or light exposure may have compromised the compound's integrity. 2. Incorrect final concentration: Errors in dilution calculations or pipetting. | 1. Prepare a fresh stock solution of CNI-1493 following the recommended storage and handling protocols. Use a new, unopened vial if possible. Aliquot the new stock to minimize freeze-thaw cycles. 2. Double-check all calculations and ensure proper calibration of pipettes. Prepare a fresh dilution series for your experiment. |
| High variability between replicate wells or experiments. | 1. Uneven distribution of CNI-1493 in the culture medium. 2. Cell health and density variation: Inconsistent cell seeding can lead to variable responses. | 1. Ensure thorough but gentle mixing of the culture medium after adding CNI-1493. 2. Standardize your cell seeding protocol to ensure consistent cell numbers and viability across all wells and experiments. |
| Observed cytotoxicity at expected non-toxic concentrations. | 1. Solvent toxicity: If using a solvent like DMSO, high final concentrations can be toxic to some cell lines. 2. Contamination of stock solution or culture. | 1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1% for DMSO). Prepare a vehicle control with the same solvent concentration. 2. Check for signs of microbial contamination in your cell cultures and stock solutions. If contamination is suspected, discard the contaminated materials and use fresh, sterile reagents. |
Data Summary
Table 1: Recommended Storage Conditions for CNI-1493 Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Suitable for short-term storage. Keep sealed and protected from moisture and light.[2][3] |
| 0 - 4°C | Days to weeks | For very short-term storage.[3] |
Experimental Protocols
Protocol 1: Preparation of CNI-1493 Stock Solution
This protocol describes the preparation of a CNI-1493 stock solution.
Materials:
-
CNI-1493 (Semapimod) powder
-
Sterile, high-purity water or DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the CNI-1493 powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile water or DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Sonication may be recommended to aid dissolution.[7]
-
Gently vortex the vial until the powder is completely dissolved.
-
If water is used as the solvent, it is advisable to filter-sterilize the stock solution using a 0.22 µm syringe filter before use.[2]
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent used.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
References
- 1. Semapimod - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semapimod tetrahydrochloride | MAPK | TLR | TargetMol [targetmol.com]
Validation & Comparative
A Tale of Two Immunosuppressants: Contrasting CNI-1493 and Voclosporin in the Context of Lupus Nephritis
For researchers, scientists, and drug development professionals, understanding the diverse therapeutic strategies targeting lupus nephritis is paramount. This guide provides a comparative overview of two distinct investigational compounds, CNI-1493 (semapimod) and voclosporin (B1684031), highlighting their disparate mechanisms of action and summarizing the available experimental data. While voclosporin has undergone extensive clinical evaluation in lupus nephritis, CNI-1493's potential in this specific indication remains largely unexplored, with existing data drawn from broader inflammatory and autoimmune models.
At a Glance: Key Differences
| Feature | CNI-1493 (Semapimod) | Voclosporin |
| Primary Target | Macrophages | T-cells |
| Mechanism of Action | Inhibition of proinflammatory cytokine synthesis (TNF-α, IL-1β, IL-6) via p38 MAPK and TLR signaling pathways. | Calcineurin inhibitor; blocks T-cell activation and proliferation. |
| Data in Lupus Nephritis | No specific preclinical or clinical data available. | Extensive Phase II and Phase III clinical trial data demonstrating efficacy and safety. |
| Therapeutic Approach | Broad anti-inflammatory | Targeted immunosuppression |
Voclosporin: A Clinically Validated Calcineurin Inhibitor for Lupus Nephritis
Voclosporin is a novel calcineurin inhibitor that has been approved for the treatment of lupus nephritis. Its mechanism of action centers on the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. By blocking calcineurin, voclosporin prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NFAT), a transcription factor essential for the expression of pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). This ultimately leads to a reduction in T-cell proliferation and a dampening of the autoimmune response that drives renal damage in lupus nephritis.[1][2][3]
Signaling Pathway of Voclosporin
References
A Comparative Guide to CNI-103 and Tacrolimus for Immunosuppression Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CNI-103 (Semapimod) and Tacrolimus (B1663567), two immunosuppressive agents with distinct mechanisms of action. The information presented is intended to assist researchers in understanding their differential effects on immune signaling pathways and to provide a basis for experimental design in the field of immunosuppression.
Introduction
Tacrolimus (FK-506) is a well-established calcineurin inhibitor and a cornerstone of immunosuppressive therapy in solid organ transplantation. It primarily targets T-lymphocyte activation, a critical step in the adaptive immune response that leads to allograft rejection.
CNI-103 (Semapimod) , a tetravalent guanylhydrazone, is an investigational drug initially developed as a macrophage-deactivating agent. Its mechanism centers on the inhibition of pro-inflammatory cytokine production, targeting key pathways in the innate immune response.
This guide will explore their divergent mechanisms, compare their performance based on available preclinical data, and provide detailed protocols for key experimental assays.
Mechanism of Action: A Tale of Two Pathways
The immunosuppressive effects of Tacrolimus and CNI-103 are achieved by targeting fundamentally different intracellular signaling cascades.
Tacrolimus acts on the adaptive immune system by inhibiting T-cell activation. It binds to the immunophilin FKBP-12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase.[1][2] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of key cytokine genes, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and differentiation.[2][3]
CNI-103 (Semapimod) primarily targets the innate immune system by inhibiting the production of macrophage-derived pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] Its mechanism involves the inhibition of the heat shock protein gp96, an endoplasmic reticulum-localized chaperone critical for the proper folding and trafficking of Toll-like receptors (TLRs). By inhibiting the ATPase activity of gp96, CNI-103 disrupts TLR signaling, which in turn prevents the downstream activation of key inflammatory pathways, including the p38 MAP kinase (MAPK) and NF-κB pathways.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each compound.
Comparative Efficacy Data
Direct comparative studies between CNI-103 and Tacrolimus are limited. The following tables summarize available quantitative data from separate studies to provide an indirect comparison of their potency and effects.
Table 1: In Vitro Potency and Mechanism
| Parameter | CNI-103 (Semapimod) | Tacrolimus |
| Primary Target | gp96 (HSP90B1) | Calcineurin (via FKBP-12)[1] |
| Target Cell Type | Macrophages, Innate Immune Cells[6] | T-Lymphocytes[3] |
| IC₅₀ (TLR4 Signaling) | ~0.3 µM[2] | Not Applicable |
| IC₅₀ (gp96 ATPase Activity) | ~0.2 - 0.4 µM[7] | Not Applicable |
| IC₅₀ (T-Cell Proliferation) | No significant effect at >300 nM[8] | ~3.1 ng/mL (~3.8 nM)[9] |
Table 2: In Vivo Efficacy in Allograft Models (from separate studies)
| Animal Model | Treatment | Outcome | Reference |
| Rat Cardiac Allograft | CNI-103 (2 mg/kg, i.p., b.i.d.) | 26% increase in allograft survival (7.5 days vs. 9.5 days). Reduced inflammation, apoptosis, and macrophage influx. | [2] |
| Rat Islet Allograft | CNI-103 | Accelerated early islet graft function. | [6] |
| Rat Hind Limb Allograft | Topical Tacrolimus + short-course systemic Cyclosporine/ALS | Prevented skin rejection in 4 out of 6 animals at 100 days. | [1][4] |
| Cat Renal Allograft | Oral Tacrolimus (dose-adjusted) | Median survival of 44 days vs. 23 days in untreated controls. | [3] |
Cytokine Inhibition Profile
Both drugs effectively reduce the levels of key cytokines involved in the immune response, but through different mechanisms and with different specificities.
CNI-103 is a potent inhibitor of pro-inflammatory cytokines produced primarily by macrophages. It has been shown to significantly reduce the synthesis of TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like LPS.[4][10]
Tacrolimus indirectly suppresses a broad range of cytokines by inhibiting T-cell activation. Its primary effect is the potent inhibition of IL-2 transcription.[3] By preventing T-cell help, it also indirectly reduces the production of other T-cell-dependent cytokines and affects B-cell antibody production.[3] Studies have shown it can suppress both TH1 (e.g., IFN-γ) and TH2 (e.g., IL-4, IL-5, IL-10) cytokines.[11]
Safety and Toxicology Profile
The distinct mechanisms of CNI-103 and Tacrolimus suggest different safety profiles.
| Adverse Effect Profile | CNI-103 (Semapimod) | Tacrolimus |
| Nephrotoxicity | In a Phase I trial, Grade 1 creatinine (B1669602) increases were observed at higher doses. Appeared to exacerbate IL-2-induced nephrotoxicity.[12] | Well-documented and significant. A major dose-limiting toxicity.[5][8][13] |
| Neurotoxicity | Not reported as a primary toxicity in available studies. | Common. Can present as tremors, headache, and in severe cases, posterior reversible encephalopathy syndrome (PRES).[5][14] |
| Metabolic Effects | Not well characterized. | Associated with new-onset diabetes and hyperkalemia.[13] |
| Other | Occasional injection-site phlebitis.[12] | Hypertension, hypercholesterolemia.[13] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunosuppressive agents. Below are representative protocols for key assays.
Experimental Workflow Diagram
Protocol 1: In Vitro p38 MAPK Kinase Assay (for CNI-103 activity)
This assay measures the ability of p38 MAPK to phosphorylate its substrate, ATF2, and can be used to indirectly assess the effect of upstream inhibitors like CNI-103 after cell stimulation.
Materials:
-
Cell lysate from cells treated with/without stimulus (e.g., LPS) and with/without CNI-103.
-
Anti-p38 MAPK antibody.
-
Protein A/G agarose (B213101) beads.
-
Recombinant ATF2 substrate.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP (10 mM stock).
-
SDS-PAGE reagents and Western blot equipment.
-
Primary antibody: Anti-phospho-ATF2 (Thr71).
-
HRP-conjugated secondary antibody.
Procedure:
-
Cell Treatment & Lysis: Treat cells (e.g., macrophages) with desired concentrations of CNI-103 for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the p38 MAPK pathway. Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation of p38 MAPK:
-
Incubate 200-500 µg of cell lysate with 2 µg of anti-p38 MAPK antibody for 2 hours at 4°C.
-
Add 30 µL of equilibrated Protein A/G agarose bead slurry and incubate for another 1 hour at 4°C with gentle rotation.
-
Wash the beads 3 times with lysis buffer and once with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the bead pellet in 30 µL of Kinase Assay Buffer containing 1 µg of ATF2 substrate.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by adding 10 µL of 4X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-phospho-ATF2 antibody to detect the level of substrate phosphorylation.[15]
-
Protocol 2: In Vitro Calcineurin Phosphatase Activity Assay (for Tacrolimus activity)
This colorimetric assay measures calcineurin activity by detecting the release of inorganic phosphate (B84403) from a specific phosphopeptide substrate (RII phosphopeptide).
Materials:
-
Calcineurin-containing sample (e.g., purified enzyme, T-cell lysate).
-
RII Phosphopeptide Substrate.
-
Assay Buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂).
-
Calmodulin (required for activation).
-
Tacrolimus and FKBP12.
-
Malachite Green Reagent for phosphate detection.
-
Phosphate standard solution.
-
96-well microplate.
Procedure:
-
Assay Setup: In a 96-well plate, add Assay Buffer, Calmodulin, FKBP12, and various concentrations of Tacrolimus (or DMSO vehicle control).
-
Enzyme Addition: Add the calcineurin-containing sample to each well.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow for the formation of the Tacrolimus-FKBP12-calcineurin complex.
-
Reaction Initiation: Add the RII phosphopeptide substrate to each well to start the phosphatase reaction. Incubate at 30°C for 10-30 minutes.
-
Termination and Detection:
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure absorbance at ~620 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the phosphate standards. Calculate the amount of phosphate released and determine the percent inhibition of calcineurin activity at each Tacrolimus concentration to derive an IC₅₀ value.[16][17]
Protocol 3: Human One-Way Mixed Lymphocyte Reaction (MLR)
The MLR assesses the T-cell stimulating capacity of allogeneic cells and is a functional assay to measure the inhibitory effect of immunosuppressive compounds.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B).
-
Complete RPMI-1640 medium.
-
Mitomycin C or irradiation source (to inactivate stimulator cells).
-
CFSE (Carboxyfluorescein succinimidyl ester) dye for proliferation tracking.
-
Test compounds (CNI-103, Tacrolimus) at various concentrations.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.
-
Responder Cells (Donor A): Resuspend PBMCs from Donor A at 1x10⁶ cells/mL and label with CFSE according to the manufacturer's protocol.
-
Stimulator Cells (Donor B): Inactivate PBMCs from Donor B by treating with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or by irradiation (~30 Gy) to prevent their proliferation. Wash cells thoroughly.
-
-
Assay Setup:
-
Plate 1x10⁵ CFSE-labeled responder cells (Donor A) per well in a 96-well plate.
-
Add the test compounds (Tacrolimus, CNI-103) at desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Add 1x10⁵ inactivated stimulator cells (Donor B) to each well.
-
Set up control wells: responders alone (background proliferation) and responders with a mitogen like PHA (positive control).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Harvest cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE dye in the CD3+ T-cell population.
-
-
Data Interpretation: Calculate the percentage of proliferating T-cells in each condition. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.[14][18]
Summary and Conclusion
CNI-103 and Tacrolimus represent two distinct strategies for achieving immunosuppression.
-
Tacrolimus is a potent, T-cell-centric immunosuppressant that has been the standard of care in transplantation for decades. Its efficacy is well-established, but its use is associated with significant nephrotoxicity and neurotoxicity.
-
CNI-103 offers a novel mechanism by targeting macrophage activation and pro-inflammatory cytokine production, key components of the innate immune response and inflammation. Preclinical data suggest it can prolong allograft survival, though its potency appears less than that of Tacrolimus in T-cell-driven rejection models. Its different mechanism may offer a better safety profile, particularly concerning the calcineurin inhibitor-associated toxicities.
The choice between these agents in a research context depends on the specific immune pathway being investigated. CNI-103 is a valuable tool for studying the role of macrophage-mediated inflammation, while Tacrolimus remains the gold standard for investigating T-cell activation and calcineurin signaling. Future research involving head-to-head comparisons in standardized preclinical models is necessary to fully elucidate their comparative efficacy and potential for synergistic use.
References
- 1. Daily topical tacrolimus therapy prevents skin rejection in a rodent hind limb allograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNI-1493 prolongs survival and reduces myocyte loss, apoptosis, and inflammation during rat cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Tacrolimus-Induced Neurotoxicity After Transplant: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fluorimetric method for determination of calcineurin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacrolimus-induced neurotoxicity and nephrotoxicity is ameliorated by administration in the dark phase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Effects of Tacrolimus on Innate and Adaptive Immune Cells in the Allograft Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tacrolimus and cyclosporine differ in their capacity to overcome ongoing allograft rejection as a result of their differential abilities to inhibit interleukin-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Tacrolimus (FK506)-Associated Renal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotoxicity of calcineurin inhibitors: Tacrolimus [scielo.org.mx]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Specific inhibition of macrophage-derived proinflammatory cytokine synthesis with a tetravalent guanylhydrazone CNI-1493 accelerates early islet graft function posttransplant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CNI-1493 and NFATc3 Inhibitors in Anti-Inflammatory Research
For researchers and professionals in drug development, understanding the precise mechanisms of action of immunomodulatory compounds is paramount. This guide provides a detailed comparison of CNI-1493 (Semapimod) and established NFATc3 inhibitors, clarifying their distinct signaling pathways and offering a basis for their application in inflammatory and autoimmune disease research.
Executive Summary:
It is a common misconception that CNI-1493 functions as a direct inhibitor of the Nuclear Factor of Activated T-cells c3 (NFATc3). Extensive research has characterized CNI-1493 as a multi-target inhibitor of proinflammatory cytokine production, acting primarily through the suppression of p38 MAPK and Toll-like receptor 4 (TLR4) signaling pathways. In contrast, true NFATc3 inhibitors, such as Cyclosporin (B1163) A and the VIVIT peptide, function by targeting the upstream phosphatase, calcineurin, thereby preventing the dephosphorylation and subsequent nuclear translocation of NFATc3. This guide will elucidate these differing mechanisms, present comparative efficacy data for each compound against its respective target, detail relevant experimental protocols, and provide visual diagrams of the signaling pathways.
Section 1: Quantitative Efficacy of CNI-1493 and NFATc3 Inhibitors
The following tables summarize the in vitro efficacy of CNI-1493 and representative NFATc3 inhibitors against their primary molecular targets.
Table 1: Efficacy of CNI-1493 Against its Primary Targets
| Compound | Target | Assay System | IC50 |
| CNI-1493 (Semapimod) | TLR4 Signaling | Rat IEC-6 cells | ~0.3 µM[1][2] |
| CNI-1493 (Semapimod) | gp96 ATPase Activity | In vitro | ~0.2-0.4 µM[1] |
| CNI-1493 (Semapimod) | Proinflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated murine macrophages | ~20–50 nM[3] |
Table 2: Efficacy of Representative NFATc3 Inhibitors
| Compound | Target | Assay System | IC50 |
| Cyclosporin A | Calcineurin Phosphatase Activity | Rat pancreatic acinar cells | ~65 nM[4] |
| Cyclosporin A | Calcineurin-dependent Gene Transcription | Glucagon-expressing cell line | ~30 nM[5] |
| VIVIT Peptide | Calcineurin-NFAT Interaction | Jurkat T cells | High µM range (less potent than optimized versions)[6] |
Section 2: Signaling Pathway Diagrams
To visually delineate the distinct mechanisms of action, the following diagrams, generated using the DOT language, illustrate the respective signaling pathways of CNI-1493 and NFATc3 inhibitors.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CNI-1493 and NFATc3 inhibitors.
Protocol for p38 MAPK Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38 MAPK enzyme.
-
Principle: A purified active p38 MAPK enzyme is incubated with a specific substrate (e.g., ATF-2) and ATP. The amount of phosphorylated substrate is then quantified, often using an antibody that specifically recognizes the phosphorylated form.
-
Materials:
-
Purified, active p38 MAPK enzyme.
-
p38 MAPK substrate (e.g., recombinant ATF-2).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution.
-
Test compound (CNI-1493) and control inhibitor (e.g., SB203580).
-
Phospho-specific primary antibody (e.g., anti-phospho-ATF-2).
-
Labeled secondary antibody (e.g., HRP-conjugated).
-
Detection reagent (e.g., chemiluminescent substrate).
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
In a 96-well plate, add the p38 MAPK enzyme to the kinase assay buffer.
-
Add the diluted test compound or control to the wells and pre-incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate, typically by Western blot or ELISA-based methods. For an ELISA, coat a plate with the substrate, add the reaction mixture, and then detect with the phospho-specific primary antibody and a labeled secondary antibody.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol for Calcineurin Phosphatase Activity Assay
This colorimetric assay determines calcineurin activity by measuring the release of inorganic phosphate (B84403) from a specific phosphopeptide substrate.
-
Principle: Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, dephosphorylates a specific substrate (e.g., RII phosphopeptide). The released inorganic phosphate is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.
-
Materials:
-
Purified calcineurin enzyme or cell/tissue lysate.
-
RII phosphopeptide substrate.
-
Assay buffer containing Ca²⁺ and calmodulin.
-
Test compound (e.g., Cyclosporin A).
-
Malachite green reagent.
-
Phosphate standard solution.
-
96-well microplate.
-
Microplate reader (absorbance at ~620 nm).
-
-
Procedure:
-
Prepare a phosphate standard curve.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the calcineurin enzyme/lysate to the assay buffer.
-
Add the diluted test compound and incubate for a short period.
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.
-
Incubate the plate at 30°C for a defined time (e.g., 10-30 minutes).
-
Stop the reaction and develop the color by adding the malachite green reagent.
-
Incubate at room temperature for color development (e.g., 15-20 minutes).
-
Measure the absorbance at ~620 nm using a microplate reader.
-
Determine the amount of phosphate released using the standard curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol for NFAT Reporter Assay
This cell-based assay measures the transcriptional activity of NFAT.
-
Principle: A reporter cell line (e.g., Jurkat T cells) is engineered to contain a luciferase reporter gene under the control of NFAT response elements. Upon stimulation that increases intracellular calcium, activated NFAT translocates to the nucleus and drives the expression of luciferase. The luminescence produced is proportional to NFAT activity.
-
Materials:
-
NFAT reporter cell line (e.g., Jurkat-NFAT-Luc).
-
Cell culture medium.
-
Cell stimulants (e.g., PMA and ionomycin).
-
Test compound (e.g., NFAT inhibitor).
-
Luciferase assay reagent (e.g., Bio-Glo™).
-
White, opaque 96-well microplate.
-
Luminometer.
-
-
Procedure:
-
Seed the NFAT reporter cells into the wells of a 96-well plate and allow them to adhere or recover.
-
Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 1 hour).
-
Stimulate the cells with an NFAT activator (e.g., PMA and ionomycin). Include unstimulated and vehicle-treated controls.
-
Incubate the plate for a period sufficient for gene expression (e.g., 5-6 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of NFAT activity for each compound concentration and determine the IC50 value.
-
Conclusion
CNI-1493 and NFATc3 inhibitors represent two distinct classes of anti-inflammatory agents with different molecular targets and mechanisms of action. CNI-1493 exerts its effects by inhibiting key components of the innate immune response, namely TLR4 signaling and the p38 MAPK pathway. In contrast, NFATc3 inhibitors, such as Cyclosporin A, target the adaptive immune response by preventing the calcineurin-mediated activation of the NFATc3 transcription factor. A clear understanding of these differences, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of experiments and the development of novel therapeutic strategies for inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Cyclosporin A inhibits Ca2+/calmodulin-dependent protein phosphatase and secretion in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Validating CNI-1493 as a Therapeutic for Acute Respiratory Distress Syndrome (ARDS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acute Respiratory Distress Syndrome (ARDS) remains a significant challenge in critical care, characterized by acute hypoxemic respiratory failure and high mortality rates. The underlying pathology involves a complex interplay of inflammation, endothelial and epithelial injury, and cytokine dysregulation. This guide provides an objective comparison of CNI-1493 (Semapimod), a novel anti-inflammatory agent, with other potential therapeutic alternatives for ARDS, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the Inflammatory Cascade
A key event in ARDS is the overwhelming inflammatory response. CNI-1493 and its alternatives aim to modulate this cascade at different points.
CNI-1493 (Semapimod) is a guanylhydrazone compound that acts as a macrophage deactivator and a potent inhibitor of pro-inflammatory cytokine production. Its primary mechanisms include:
-
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK): CNI-1493 inhibits the activation of p38 MAPK, a key signaling molecule involved in the synthesis of inflammatory cytokines.
-
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: It interferes with TLR4 signaling, a critical pathway activated by lipopolysaccharide (LPS) from gram-negative bacteria, a common trigger of sepsis and ARDS.
By targeting these pathways, CNI-1493 effectively suppresses the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
Alternative Therapeutics target various aspects of the ARDS pathophysiology:
-
Dexamethasone (B1670325) (Corticosteroids): These potent anti-inflammatory agents act by binding to glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the upregulation of anti-inflammatory genes.
-
Mesenchymal Stem Cells (MSCs): MSCs exert their therapeutic effects through paracrine mechanisms, releasing a variety of anti-inflammatory, immunomodulatory, and pro-reparative factors. They can modulate macrophage polarization towards an anti-inflammatory M2 phenotype and secrete factors that promote epithelial and endothelial repair.
-
p38 MAPK Inhibitors: These are a class of drugs that, like CNI-1493, specifically target the p38 MAPK signaling pathway to reduce the production of inflammatory cytokines.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the available preclinical data for CNI-1493 and its alternatives in animal models relevant to ARDS. It is important to note that while data for alternatives exist in direct acute lung injury (ALI) models, the available preclinical data for CNI-1493 primarily focuses on systemic inflammation models, such as LPS-induced endotoxemia, which shares key inflammatory pathways with ARDS.
Table 1: Preclinical Efficacy of CNI-1493 in Systemic Inflammation Models
| Animal Model | Administration Route & Dose | Key Findings | Reference |
| Rat (LPS-induced endotoxemia) | Intravenous, 10 mg/kg | Attenuated LPS-induced hypotension and reduced circulating TNF-α levels. Reduced cytokine levels (TNF-α, IL-1β, IL-6) in the lung and spleen. | [1] |
| Rat (LPS-induced endotoxemia) | Intravenous (microencapsulated) | Significantly improved survival and inhibited TNF and IL-1 production compared to non-encapsulated CNI-1493. | [2] |
| Infant Rat (Haemophilus influenzae infection) | Intraperitoneal | Increased survival rate by 75% and significantly reduced TNF-α and IL-1β expressing cells in the spleen. | [3] |
Table 2: Preclinical Efficacy of Alternative Therapeutics in ARDS Models
| Therapeutic | Animal Model | Administration Route & Dose | Key Findings | Reference |
| Dexamethasone | Rabbit (Surfactant-depleted ARDS) | Intravenous, 0.5 mg/kg and 1.0 mg/kg | Both doses improved lung function and suppressed inflammation. The 1.0 mg/kg dose showed a faster onset and more effective reduction in lung neutrophils and pro-inflammatory cytokines (TNF-α, IL-6, IL-8). | [2][4] |
| Mouse (H5N1-induced ARDS) | Intraperitoneal, 2.5 mg/kg/day | Did not alter the course of ARDS development, alleviate clinical signs, or inhibit inflammatory cellular infiltration and cytokine release. | [1] | |
| Mesenchymal Stem Cells (MSCs) | Mouse (LPS-induced ALI) | Intravenous | Reduced lung injury, improved survival, decreased pro-inflammatory cytokines, and increased anti-inflammatory cytokines. | [4] |
| Porcine (Smoke inhalation injury) | Pulmonary artery catheter | Delayed the decline in PaO2:FiO2 ratio, postponing the onset of ARDS. | [5] | |
| p38 MAPK Inhibitors (e.g., SB203580) | Mouse (LPS-induced ALI) | Intraperitoneal | Suppressed acute lung injury, reduced alveolar edema and hemorrhage, and decreased the expression of NLRP3 inflammasome and IL-1β. | [6] |
| Rat (Sepsis-induced ARDS) | Intragastric | Significantly reduced the phosphorylation of JNK and p38 MAPK in lung tissues, alleviating lung injury. | [7] |
Experimental Protocols: Methodologies of Key Preclinical Studies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in key preclinical studies for each therapeutic.
CNI-1493 (LPS-Induced Endotoxemia Model)
-
Animal Model: Male Wistar rats.
-
Induction of Injury: Intravenous injection of Lipopolysaccharide (LPS) from E. coli.
-
Intervention: Intravenous administration of CNI-1493 (10 mg/kg) or vehicle 60 minutes prior to LPS injection.
-
Outcome Measures: Hemodynamic monitoring (mean arterial blood pressure), measurement of circulating and tissue levels of TNF-α, IL-1β, and IL-6, and assessment of apoptosis and myeloperoxidase (MPO) activity in lung and gut tissues.
Dexamethasone (Surfactant-Depleted ARDS Model)
-
Animal Model: New Zealand rabbits.
-
Induction of Injury: Repeated lung lavage with saline to deplete surfactant, leading to respiratory failure.
-
Intervention: Intravenous administration of dexamethasone at 0.5 mg/kg or 1.0 mg/kg after the induction of ARDS.
-
Outcome Measures: Respiratory parameters (blood gases, ventilation efficiency), lung edema, leukocyte counts in blood and bronchoalveolar lavage fluid (BALF), and markers of inflammation and oxidative damage in plasma and lung tissue.
Mesenchymal Stem Cells (LPS-Induced ALI Model)
-
Animal Model: C57BL/6 mice.
-
Induction of Injury: Intratracheal or intravenous administration of LPS.
-
Intervention: Intravenous administration of bone marrow-derived MSCs.
-
Outcome Measures: Survival rates, assessment of lung injury (histology, lung water content), measurement of pro- and anti-inflammatory cytokines in BALF and serum.
Clinical Evidence
While preclinical data provides a foundation, clinical trials are essential to validate a therapeutic's efficacy and safety in humans.
-
CNI-1493 (Semapimod): To date, there are no published clinical trials of CNI-1493 for the treatment of ARDS. Phase I and II clinical trials have been conducted for other inflammatory conditions, such as Crohn's disease, with a generally acceptable safety profile.
-
Dexamethasone: Multiple clinical trials have investigated the use of corticosteroids in ARDS. The DEXA-ARDS trial demonstrated that intravenous dexamethasone (20 mg daily for 5 days, then 10 mg daily for 5 days) in patients with moderate to severe ARDS resulted in a significant increase in ventilator-free days and a reduction in 60-day mortality.[8][9][10]
-
Mesenchymal Stem Cells (MSCs): Several Phase I and II clinical trials have been completed or are ongoing for ARDS. These studies have primarily focused on safety and have shown that MSC administration is generally well-tolerated.[3] While some studies have suggested potential benefits in reducing inflammation and improving oxygenation, larger Phase III trials are needed to establish definitive efficacy.[7]
-
p38 MAPK Inhibitors: Some p38 MAPK inhibitors have been evaluated in clinical trials for inflammatory diseases, but none have been approved specifically for ARDS. Early phase trials in patients at risk for ARDS have shown some evidence of anti-inflammatory activity but have not demonstrated a clear clinical benefit.
Comparative Analysis: Strengths and Weaknesses
The choice of a therapeutic agent for ARDS depends on a variety of factors, including its mechanism of action, efficacy, safety profile, and feasibility of use in a critical care setting.
References
- 1. Characterizing preclinical sub‐phenotypic models of acute respiratory distress syndrome: An experimental ovine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new animal model is developed for acute respiratory distress syndrome (ARDS) [clinicbarcelona.org]
- 4. A clinically relevant model of acute respiratory distress syndrome in human-size swine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of animal models for the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signa Vitae [signavitae.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CNI-1493 (Semapimod) and Second-Generation Calcineurin Inhibitors
In the landscape of immunomodulatory and anti-inflammatory therapeutics, both CNI-1493 (Semapimod) and second-generation calcineurin inhibitors (CNIs) represent significant advancements. However, they operate through distinct mechanisms of action, targeting different nodal points in the inflammatory cascade. This guide provides a detailed comparison of their molecular targets, signaling pathways, and available performance data for researchers, scientists, and drug development professionals.
I. Overview of Mechanism of Action
Second-Generation Calcineurin Inhibitors (e.g., Tacrolimus (B1663567), Voclosporin)
Second-generation calcineurin inhibitors are mainstays in immunosuppressive therapy, particularly in organ transplantation and autoimmune diseases.[1][2] Their primary mechanism involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] By binding to intracellular proteins (immunophilins) such as FKBP12 (for tacrolimus) or cyclophilin (for cyclosporine and voclosporin), these drugs form a complex that inhibits calcineurin's phosphatase activity.[5][6][7][8]
This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[3][6][9] Consequently, NFAT is unable to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (B1167480) (IL-2).[3][7][10] The suppression of IL-2 production leads to reduced T-cell proliferation and activation, thereby dampening the adaptive immune response.[5][11] Voclosporin, a newer CNI, offers a more predictable pharmacokinetic profile compared to its predecessors.[4][12]
CNI-1493 (Semapimod)
In contrast, CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound that acts as an inhibitor of proinflammatory cytokine production.[13][14] Its mechanism is independent of the calcineurin-NFAT pathway. Instead, CNI-1493 targets inflammatory signaling pathways further upstream. It has been shown to inhibit the activation of p38 mitogen-activated protein kinase (MAPK) and Toll-like receptor 4 (TLR4) signaling.[13][15]
By interfering with these pathways, CNI-1493 effectively suppresses the production of key proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[13][16] It is also reported to inhibit nitric oxide production in macrophages.[13][15] More recent findings suggest that its in vivo effects may also be mediated through stimulation of the vagus nerve and the cholinergic anti-inflammatory pathway.[14]
II. Comparative Data
The following tables summarize the key characteristics and available quantitative data for CNI-1493 and representative second-generation calcineurin inhibitors.
| Feature | CNI-1493 (Semapimod) | Second-Generation Calcineurin Inhibitors (Tacrolimus, Voclosporin) |
| Primary Target | p38 MAPK, TLR4 signaling pathways[13][15] | Calcineurin[3][4] |
| Mechanism | Inhibition of proinflammatory cytokine production (TNF-α, IL-1β, IL-6)[13][16] | Inhibition of T-cell activation via suppression of IL-2 production[3][7][10] |
| Key Downstream Effect | Reduced inflammation and cytokine storm[17] | Immunosuppression[5][11] |
| Therapeutic Areas | Investigational for inflammatory and autoimmune disorders[13][17] | Organ transplant rejection prophylaxis, lupus nephritis, other autoimmune diseases[6][18][19] |
| Parameter | CNI-1493 (Semapimod) | Tacrolimus | Voclosporin |
| IC50 for Target | ~0.3 µM for TLR4 signaling[13][15] | Not typically reported in this format | Not typically reported in this format |
| Affected Cytokines | TNF-α, IL-1β, IL-6[13][16] | Primarily IL-2, with indirect effects on others (IL-3, IL-4, IL-5, GM-CSF, TNF-α)[6][7] | Primarily IL-2 and other T-cell related cytokines[3][18] |
| Clinical Trial Phase | Phase I trials completed for certain indications[20] | Approved for clinical use[6][21] | Approved for clinical use in lupus nephritis[18][19] |
III. Experimental Protocols
1. In Vitro Assay for Calcineurin Phosphatase Activity
-
Objective: To compare the direct inhibitory effect of CNI-1493 and second-generation CNIs on calcineurin activity.
-
Methodology:
-
Isolate or obtain purified recombinant calcineurin.
-
Use a commercially available calcineurin phosphatase assay kit, which typically utilizes a phosphopeptide substrate (e.g., RII phosphopeptide).
-
Incubate purified calcineurin with a range of concentrations of the test compounds (CNI-1493, tacrolimus, voclosporin) and the phosphopeptide substrate in a suitable buffer containing calcium and calmodulin.
-
The reaction is stopped, and the amount of free phosphate (B84403) released is quantified using a colorimetric reagent (e.g., Malachite Green).
-
Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of calcineurin's phosphatase activity.
-
2. T-Cell Proliferation Assay
-
Objective: To assess the functional consequence of drug treatment on T-cell activation and proliferation.
-
Methodology:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.
-
Treat the stimulated T-cells with varying concentrations of CNI-1493, tacrolimus, or voclosporin.
-
Culture the cells for 48-72 hours.
-
Measure T-cell proliferation using a standard method such as:
-
[3H]-thymidine incorporation: Add radiolabeled thymidine (B127349) to the culture; its incorporation into newly synthesized DNA is proportional to cell proliferation.
-
CFSE dilution assay: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity is measured by flow cytometry.
-
-
Analyze the data to determine the dose-dependent effect of each compound on T-cell proliferation.
-
3. Cytokine Production Assay
-
Objective: To quantify the effect of the compounds on the production of specific cytokines.
-
Methodology:
-
Use PBMCs or isolated T-cells (for IL-2) or monocytes/macrophages (for TNF-α, IL-1β, IL-6).
-
Stimulate the cells with an appropriate stimulus (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 for T-cells; lipopolysaccharide (LPS) for monocytes).
-
Concurrently treat the cells with a range of concentrations of CNI-1493, tacrolimus, or voclosporin.
-
After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Measure the concentration of the cytokines of interest (IL-2, TNF-α, IL-1β, IL-6) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Determine the IC50 for the inhibition of each cytokine's production for each compound.
-
IV. Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of second-generation calcineurin inhibitors.
Caption: Signaling pathway of CNI-1493 (Semapimod).
Caption: Workflow for in vitro comparison of immunomodulators.
References
- 1. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, Voclosporin, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 2. dovepress.com [dovepress.com]
- 3. Voclosporin Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
- 4. Old and New Calcineurin Inhibitors in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciclosporin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Tacrolimus (Prograf, Envarsus XR, Astagraf XL): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Semapimod - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What Are Calcineurin Inhibitors? Types and Purpose [healthline.com]
- 20. A phase I study of CNI-1493, an inhibitor of cytokine release, in combination with high-dose interleukin-2 in patients with renal cancer and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tacrolimus - Wikipedia [en.wikipedia.org]
Comparative Analysis of CNI-1493 Cross-Reactivity with Calcineurin Isoforms
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of CNI-1493 (Semapimod) across different isoforms of the calcineurin (Cn) enzyme. While CNI-1493 is recognized for its anti-inflammatory properties through the inhibition of proinflammatory cytokines, its specific interaction with calcineurin isoforms is a critical aspect for researchers in immunology, oncology, and neurobiology. This document synthesizes available data on its cross-reactivity and provides detailed experimental protocols for independent verification.
Executive Summary
Calcineurin, a serine/threonine phosphatase, is a key enzyme in various cellular signaling pathways, most notably in T-cell activation. It exists as a heterodimer of a catalytic subunit (CnA) and a regulatory subunit (CnB). In humans, the catalytic subunit has three main isoforms: CnAα, CnAβ, and CnAγ. While established calcineurin inhibitors like Cyclosporin A and Tacrolimus exhibit broad inhibition across isoforms, the selectivity profile of CNI-1493 is of significant interest for targeted therapeutic strategies. Currently, direct comparative studies quantifying the IC50 values of CNI-1493 for each calcineurin isoform are not widely published. This guide aims to provide a framework for such an investigation.
Comparison of Calcineurin Isoform Inhibition
At present, specific quantitative data (e.g., IC50 values) directly comparing the inhibition of purified calcineurin isoforms by CNI-1493 is not available in the public domain. It is known that CNI-1493 inhibits proinflammatory cytokine production and TLR4 signaling, with an IC50 value of approximately 0.3 μM for the latter.[1][2] However, to provide a clear comparison for researchers, the following table structure is proposed for presenting experimental findings on the cross-reactivity of CNI-1493 with calcineurin isoforms.
| Isoform | CNI-1493 IC50 (nM) | Cyclosporin A IC50 (nM) | Tacrolimus IC50 (nM) |
| CnAα | Data to be determined | ~5.8 | Data to be determined |
| CnAβ | Data to be determined | Data to be determined | Data to be determined |
| CnAγ | Data to be determined | Data to be determined | Data to be determined |
Note: The IC50 value for Cyclosporin A is provided as a reference from existing literature and may vary based on experimental conditions.[3]
Signaling Pathways and Experimental Design
To determine the cross-reactivity of CNI-1493, a robust experimental design is crucial. This involves the expression and purification of individual calcineurin isoforms, followed by a standardized in vitro calcineurin inhibition assay.
Calcineurin Signaling Pathway
References
Comparative Analysis of CNI-1493 and R11-VIVIT Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two distinct anti-inflammatory compounds, CNI-1493 and R11-VIVIT. This analysis is supported by experimental data and detailed methodologies for key assays.
CNI-1493 (Semapimod) is a synthetic guanylhydrazone with multi-targeted anti-inflammatory properties. It is known to inhibit the production of key proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). In contrast, R11-VIVIT is a cell-permeable peptide inhibitor designed for specific targeting of the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a critical cascade in the immune response. The "R11" component is a cell-penetrating peptide (a polyarginine chain) that facilitates the delivery of the VIVIT peptide into the cell.
Potency Comparison
The following table summarizes the available quantitative data on the potency of CNI-1493 and R11-VIVIT against their respective molecular targets.
| Compound | Target | Assay Type | Potency (IC50/Kd) | Reference |
| CNI-1493 | Toll-like receptor 4 (TLR4) signaling | Cellular assay | ≈ 0.3 µM | [1] |
| gp96 (ATPase activity) | In vitro biochemical assay | ≈ 0.2-0.4 µM | [1] | |
| LPS-induced TNF-α and IL-1β production | In vitro (various systems) | 1-10 nM | [2] | |
| VIVIT peptide | Calcineurin (binding affinity) | Fluorescence polarization assay | Kd ≈ 0.5 µM | [3] |
| R11-VIVIT | NFAT nuclear translocation | Cellular assay (HEK293T cells) | ~65% inhibition at 500 nM | [4] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of CNI-1493 and R11-VIVIT, the following diagrams illustrate their points of intervention in inflammatory signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro protein kinase assay [bio-protocol.org]
Assessing the Specificity of CNI-1493 (Semapimod): A Review of its Mechanism of Action
For researchers, scientists, and drug development professionals, a critical aspect of evaluating a compound's therapeutic potential is understanding its molecular targets and specificity. This guide addresses the specificity of CNI-1493 (Semapimod), particularly in the context of phosphatase inhibition.
Based on a thorough review of the scientific literature, CNI-1493 is not characterized as a direct inhibitor of phosphatases. Instead, its primary mechanism of action is the suppression of pro-inflammatory cytokine production through the inhibition of Toll-like receptor (TLR) signaling.
CNI-1493 is Not a Direct Phosphatase Inhibitor
Current research indicates that the well-documented anti-inflammatory effects of CNI-1493 are not due to the direct inhibition of phosphatase enzymes. While CNI-1493 treatment does lead to a reduction in the phosphorylation of downstream signaling molecules like p38 MAPK, this is an indirect consequence of its action on an upstream target. The available data does not support the classification of CNI-1493 as a phosphatase inhibitor, and therefore, a comparative analysis of its specificity against a panel of phosphatases cannot be provided.
Established Mechanism of Action of CNI-1493
CNI-1493, also known as semapimod, is a tetravalent guanylhydrazone that potently inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6)[1][2][3]. Its principal molecular target has been identified as the endoplasmic reticulum-resident chaperone protein gp96 (also known as GRP94)[1][4].
By binding to gp96, CNI-1493 inhibits its ATP-binding and ATPase activities[1][4]. This chaperone protein is essential for the proper folding and trafficking of several TLRs, which are key receptors in the innate immune system. The inhibition of gp96 function by CNI-1493 leads to impaired TLR signaling, which in turn suppresses the activation of downstream inflammatory pathways, including the p38 MAPK pathway[1][3].
Below is a diagram illustrating the signaling pathway affected by CNI-1493.
Experimental Protocols for Assessing Phosphatase Inhibition
For researchers interested in assessing the potential phosphatase-inhibiting activity of a compound, a general experimental workflow is outlined below. This is a representative protocol and may require optimization based on the specific phosphatase and compound being tested.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific phosphatase.
Materials:
-
Purified recombinant phosphatase enzyme
-
Specific phosphatase substrate (e.g., a phosphopeptide)
-
Test compound (e.g., CNI-1493)
-
Known phosphatase inhibitor (positive control)
-
Assay buffer
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Workflow:
-
Compound Preparation: Prepare a dilution series of the test compound in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the purified phosphatase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and compound mixture for a defined period to allow for binding.
-
Initiate Reaction: Add the phosphatase substrate to each well to start the dephosphorylation reaction.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Stop Reaction & Detect Phosphate: Add a stop solution and the phosphate detection reagent. The reagent will react with the free phosphate released by the enzyme's activity, resulting in a colorimetric change.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of phosphatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Below is a diagram illustrating this experimental workflow.
References
- 1. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Experimental Anti-Inflammatory Drug Semapimod Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CNI-1493: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of CNI-1493 (also known as Semapimod), a synthetic guanylhydrazone compound investigated for its anti-inflammatory properties. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Given the absence of a publicly available, specific Safety Data Sheet (SDS) for CNI-1493, a conservative approach, treating the compound as hazardous waste, is mandatory. The following procedures are based on general best practices for the disposal of investigational pharmaceutical compounds and chemicals with similar structures.
Immediate Safety and Handling Precautions
Before handling CNI-1493 for any purpose, including disposal, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat, with additional protective clothing if a splash risk exists.
-
Respiratory Protection: In the case of handling the solid compound where dust may be generated, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All handling of CNI-1493 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Quantitative Data for Disposal Planning
While specific quantitative data for CNI-1493 disposal is not available, the following table outlines general parameters for characterizing and managing hazardous chemical waste in a laboratory setting. This information should be used to guide the establishment of safe disposal SOPs within your institution.
| Parameter | Guideline | Relevance to CNI-1493 Disposal |
| Waste Classification | Hazardous Pharmaceutical Waste | Due to its nature as an investigational drug and its guanylhydrazone structure, CNI-1493 should be classified as hazardous. |
| Container Type | Chemically resistant, leak-proof, and sealable containers. | Prevents leakage and exposure during storage and transport. |
| Labeling | "Hazardous Waste," Chemical Name (CNI-1493/Semapimod), and associated hazard symbols. | Ensures clear identification and proper handling by waste management personnel. |
| Storage Location | Designated and properly ventilated Satellite Accumulation Area (SAA).[1][2] | Segregates hazardous waste from general lab areas to minimize exposure risk. |
| Storage Time Limit | Varies by jurisdiction and quantity; consult institutional EHS guidelines. | Ensures timely disposal and prevents accumulation of large quantities of hazardous waste. |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of CNI-1493 in solid form, in solution, and as contaminated labware.
1. Waste Segregation and Collection:
-
Solid CNI-1493 Waste:
-
Collect any unused or expired solid CNI-1493 in a dedicated, clearly labeled hazardous waste container.
-
Ensure the container is kept tightly sealed when not in use.
-
-
Liquid CNI-1493 Waste:
-
Collect all solutions containing CNI-1493 in a designated, leak-proof container for hazardous liquid waste.
-
Do not mix with other incompatible waste streams.
-
The container should be made of a material compatible with the solvent used.
-
-
Contaminated Materials:
-
Dispose of all labware that has come into direct contact with CNI-1493 (e.g., pipette tips, centrifuge tubes, gloves, bench paper) in a designated solid hazardous waste container.
-
2. Spill Management:
In the event of a CNI-1493 spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment:
-
For Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
-
For Liquid Spills: Absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
-
Collection: Place all contaminated materials into a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
3. Final Disposal:
-
Store all CNI-1493 waste containers in your laboratory's designated Satellite Accumulation Area.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]
Important Note: NEVER dispose of CNI-1493 down the drain or in the regular trash.[1]
CNI-1493 Signaling Pathway and Disposal Workflow
The following diagrams illustrate the known signaling pathway of CNI-1493 and the logical workflow for its proper disposal.
Caption: CNI-1493 signaling pathway inhibition.
Caption: CNI-1493 disposal decision workflow.
References
Personal protective equipment for handling CNI103
Essential Safety and Handling Guide for CNI-1493
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals handling CNI-1493 (Semapimod). Adherence to these protocols is essential for ensuring personnel safety, experimental integrity, and regulatory compliance in a laboratory setting.
I. Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for CNI-1493 is not publicly available, its nature as a potent, research-grade chemical necessitates stringent safety precautions. The following PPE is mandatory when handling CNI-1493 to prevent skin and respiratory exposure.
Table 1: Recommended Personal Protective Equipment for Handling CNI-1493
| Protection Type | Recommended PPE |
| Body | A disposable gown or a dedicated lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron is recommended. |
| Eye and Face | Safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles must be worn. A face shield should be used in addition to goggles when handling larger quantities or during procedures with a high risk of splashing. |
| Hand | Disposable nitrile gloves are required for all handling procedures. For handling highly concentrated solutions or for prolonged contact, double-gloving is recommended. Gloves should be changed immediately if contaminated. |
| Respiratory | All work with CNI-1493 powder or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of CNI-1493 and to ensure a safe laboratory environment.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: CNI-1493 should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
Solution Preparation: Prepare solutions in a chemical fume hood. If preparing an aqueous stock solution, it should be filter-sterilized using a 0.22 μm filter before use.[2] To avoid repeated freeze-thaw cycles that can inactivate the product, aliquot the stock solution for storage.[2]
III. Disposal Plan
All waste contaminated with CNI-1493 must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with CNI-1493 (e.g., gloves, weigh boats, paper towels, and pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing CNI-1493 in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "CNI-1493 (Semapimod)," and the approximate concentration and quantity.
-
Disposal: Dispose of all CNI-1493 waste through your institution's EHS office, following all local, state, and federal regulations.
Experimental Protocols and Data
CNI-1493 is a potent inhibitor of proinflammatory cytokine production.[2][3] It has been shown to inhibit TNF-α, IL-1β, and IL-6.[2][3]
In Vitro Efficacy Data
The following table summarizes key in vitro inhibitory concentrations for CNI-1493.
Table 2: In Vitro Inhibitory Concentrations of CNI-1493
| Target/Pathway | Cell Type/System | IC₅₀ Value | Reference |
| TLR4 Signaling | - | ≈0.3 μM | [2][3][4] |
| ATP-binding and ATPase activities of gp96 | In vitro assay | ≈0.2-0.4 μM | [2][3] |
| Pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) | LPS-stimulated murine macrophages | ≈20–50 nM | [1] |
Experimental Workflow: In Vitro Inhibition of TLR4 Signaling
The following diagram outlines a general workflow for an in vitro experiment to assess the inhibitory effect of CNI-1493 on Toll-like receptor 4 (TLR4) signaling.
Signaling Pathways
CNI-1493 exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Cytokine Signaling
CNI-1493 acts as a potent inhibitor of pro-inflammatory cytokine production by targeting upstream signaling components. It has been shown to interfere with the activation of p38 MAPK and the TAK1/MKK pathway.[1] Furthermore, it targets the TLR chaperone protein gp96, desensitizing cells to TLR ligands.[2][3][4]
Modulation of the Cholinergic Anti-inflammatory Pathway
In addition to its direct cellular effects, CNI-1493 can modulate the systemic inflammatory response by stimulating the vagus nerve.[1][5][6] This neuro-immune axis, known as the cholinergic anti-inflammatory pathway, leads to a reduction in peripheral inflammation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental anti-inflammatory drug Semapimod inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of vagus nerve signaling in CNI-1493-mediated suppression of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semapimod - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
